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  • Product: 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one
  • CAS: 65269-62-7

Core Science & Biosynthesis

Foundational

The Strategic Utility of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one in Advanced Organic Synthesis

Executive Summary In the landscape of medicinal chemistry and agrochemical development, the pyridazin-3(2H)-one scaffold represents a privileged pharmacophore. Among its derivatives, 4-Bromo-5-chloro-2-phenylpyridazin-3(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and agrochemical development, the pyridazin-3(2H)-one scaffold represents a privileged pharmacophore. Among its derivatives, 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one stands out as an exceptionally versatile, orthogonally reactive building block. The strategic placement of two different halogens—a bromine atom at the C4 position and a chlorine atom at the C5 position—creates a unique electronic and steric environment. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic pathways, and the causality behind its regioselective reactivity, culminating in self-validating experimental protocols for drug development professionals.

Structural and Physicochemical Profiling

The core of 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one features a highly conjugated, electron-deficient heterocyclic ring. The adjacent carbonyl group at C3 exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the C4 and C5 positions. Dual halogenation further amplifies this electrophilicity (electrophilicity index ω≈3.45 eV), making the scaffold highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) and metal-catalyzed cross-coupling[1].

Quantitative Data Summary
PropertyValue
Chemical Name 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one
Molecular Formula C10H6BrClN2O[2]
Molecular Weight 285.52 g/mol [2]
CAS Registry Number 1698-63-1 (Note: Often cataloged as the 5-bromo-4-chloro isomer; absolute regiochemistry requires NMR/X-ray verification)[2]
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMF, DMSO, DCM; Insoluble in H2O
Reactivity Profile High electrophilicity at C4/C5; Orthogonal C-Br vs. C-Cl reactivity[1]

Synthetic Workflow: Accessing the Dihalogenated Scaffold

The synthesis of 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one typically begins with the condensation of mucochloric acid and phenylhydrazine, yielding the symmetric 4,5-dichloro-2-phenylpyridazin-3(2H)-one. To achieve the differentiated dihalogenated state, a regioselective nucleophilic halogen exchange is employed.

Upon treatment of the 4,5-dichloro intermediate with 47% hydrobromic acid, nucleophilic substitution occurs preferentially at the 4-position rather than the 5-position[3]. This is a rare and highly valuable regioselective transformation driven by the thermodynamic stabilization of the transition state adjacent to the C3 carbonyl.

Synthesis A Mucochloric Acid C 4,5-Dichloro-2-phenyl pyridazin-3(2H)-one A->C Condensation (-H2O) B Phenylhydrazine B->C Cyclization D 4-Bromo-5-chloro-2-phenyl pyridazin-3(2H)-one C->D 47% HBr (Reflux) Regioselective Exchange

Fig 1: Synthetic workflow for 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one via halogen exchange.

Orthogonal Reactivity: Exploiting the C4/C5 Conundrum

The true power of 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one lies in its orthogonal reactivity. Researchers can selectively functionalize the C4 and C5 positions sequentially without the need for protecting groups.

  • Pd-Catalyzed Cross-Coupling (C4 Selectivity): The bond dissociation energy of a C-Br bond ( 280 kJ/mol) is significantly lower than that of a C-Cl bond ( 330 kJ/mol). In palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Sonogashira), the Pd(0) catalyst undergoes oxidative addition almost exclusively at the C4-Br bond[4].

  • Nucleophilic Aromatic Substitution (C5 Selectivity): Once the C4 position is functionalized (e.g., with an aryl group), the remaining C5-Cl bond can be displaced via SN​Ar using amine or alkoxide nucleophiles under thermal conditions.

OrthogonalReactivity Core 4-Bromo-5-chloro-2-phenyl pyridazin-3(2H)-one Suzuki Pd-Catalyzed Suzuki Coupling (Targets C4-Br) Core->Suzuki Arylboronic Acid, Pd(PPh3)4, Base Intermediate 4-Aryl-5-chloro-2-phenyl pyridazin-3(2H)-one Suzuki->Intermediate Oxidative Addition at C4 SNAr Nucleophilic Substitution (SNAr) (Targets C5-Cl) Intermediate->SNAr Amine Nucleophile, Heat Product 4-Aryl-5-amino-2-phenyl pyridazin-3(2H)-one SNAr->Product S_NAr at C5

Fig 2: Orthogonal functionalization pathway exploiting C4-Br and C5-Cl differential reactivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating analytical checkpoints to verify causality and success at each stage.

Protocol A: Synthesis via Regioselective Halogen Exchange

Objective: Convert 4,5-dichloro-2-phenylpyridazin-3(2H)-one to the 4-bromo-5-chloro derivative.

  • Reaction Setup: Suspend 4,5-dichloro-2-phenylpyridazin-3(2H)-one (1.0 eq) in 47% aqueous hydrobromic acid (10.0 eq).

    • Causality: A massive stoichiometric excess of HBr is required to drive the thermodynamic equilibrium toward the brominated product, counteracting the reversibility of the halogen exchange[3].

  • Thermal Activation: Reflux the mixture at 120°C for 12 hours.

    • Causality: High thermal energy is required to overcome the activation barrier for SN​Ar . The 4-position is preferentially attacked because the resulting Meisenheimer complex is highly stabilized by the adjacent C3-carbonyl group.

  • Workup: Cool to room temperature, pour over crushed ice, and extract with Dichloromethane (DCM). Wash the organic layer with saturated NaHCO3​ to neutralize residual acid.

  • Validation Checkpoint (LC-MS): Analyze the crude mixture via LC-MS. The starting material exhibits a distinct 9:6:1 isotopic pattern ( M:M+2:M+4 ) characteristic of two chlorine atoms. The successful product will display a characteristic 3:4:1 isotopic pattern due to the combined presence of one 79Br/81Br and one 35Cl/37Cl isotope. This isotopic signature mathematically confirms successful mono-halogen exchange.

Protocol B: Regioselective Suzuki-Miyaura Coupling at C4

Objective: Selectively append an aryl group at the C4 position, leaving the C5-Cl intact for downstream functionalization.

  • Reagent Assembly: In a Schlenk flask, combine 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one (1.0 eq), an arylboronic acid (1.05 eq), and Na2​CO3​ (2.0 eq) in a 2:1 mixture of Toluene/Ethanol.

  • Degassing: Bubble argon gas through the solvent mixture for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

  • Catalysis: Add Pd(PPh3​)4​ (0.05 eq) and heat to 80°C for 6 hours.

    • Causality: The Pd(0) catalyst undergoes oxidative addition exclusively at the weaker C4-Br bond, leaving the stronger C5-Cl bond unreacted[4]. Strict stoichiometric control of the boronic acid (1.05 eq) prevents over-coupling.

  • Validation Checkpoint (LC-MS & NMR): Perform LC-MS analysis. Successful coupling eliminates the M+2 isotopic signature of bromine, leaving only the 3:1 ( M:M+2 ) pattern characteristic of the remaining C5-chlorine atom. 13C -NMR will show a downfield shift of the C4 carbon, confirming the formation of the new C-C bond.

Conclusion

4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one is a masterclass in rational scaffold design. By leveraging the differential bond dissociation energies and electronic environments of its C4 and C5 halogens, chemists can execute highly predictable, orthogonal syntheses. Adhering to the self-validating protocols outlined above ensures high-fidelity generation of complex, multi-substituted pyridazinone libraries for advanced drug discovery.

References

  • Studies on Pyridazinone Derivatives. XIV. : Nucleophilic Replacement Reactions of 4, 5-Dichloro-3(2H)-pyridazinones with Hydrobromic Acid. YAKUGAKU ZASSHI, J-Stage. 3

  • Suzuki-aza-Wittig, Suzuki-condensation and aza-Wittig-electrocyclic ring-closure tandem reactions for synthesis of fused nitrogen-containing ring systems. ARKIVOC, ResearchGate. 4

  • 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one. PubChem, National Institutes of Health (NIH). 2

  • 6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one. Benchchem. 1

Sources

Exploratory

Spectral Elucidation and Mechanistic Synthesis of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one

A Technical Guide to NMR, Mass Spectrometry, and Halogen Exchange Causality Executive Summary The 3(2H)-pyridazinone scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to NMR, Mass Spectrometry, and Halogen Exchange Causality

Executive Summary

The 3(2H)-pyridazinone scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of phosphodiesterase (PDE) inhibitors, antihypertensive agents, and targeted oncology therapeutics . The specific halogenation pattern of the pyridazinone core—particularly at the C-4 and C-5 positions—critically dictates the molecule's steric bulk, lipophilicity, and binding affinity within target protein pockets.

This whitepaper provides an in-depth analysis of 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one (C₁₀H₆BrClN₂O). As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; we will deconstruct the causality behind its regioselective synthesis, the quantum mechanical effects driving its Nuclear Magnetic Resonance (NMR) shifts, and the isotopic mathematics defining its Mass Spectrometry (MS) profile.

Mechanistic Causality of Synthesis

The synthesis of 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one is typically achieved via a regioselective nucleophilic halogen exchange starting from 4,5-dichloro-2-phenylpyridazin-3(2H)-one.

The Regioselectivity Phenomenon

When treated with 47% hydrobromic acid (HBr), one might expect a mixture of isomers or complete di-substitution. However, the reaction exhibits profound regioselectivity, preferentially replacing the chlorine at the C-4 position over the C-5 position .

The Causality: The carbonyl group at C-3 exerts a strong electron-withdrawing effect via both resonance and inductive pathways. In the acidic environment of 47% HBr, the carbonyl oxygen is protonated, further intensifying the polarization of the conjugated system. This renders the C-4 carbon highly electrophilic. The bromide ion (Br⁻) attacks C-4 via an Addition-Elimination (SₙAr) mechanism, forming a Meisenheimer-type intermediate before eliminating the chloride ion. The C-5 position, being further from the carbonyl's direct resonance pull, remains largely unreactive under these controlled conditions.

SynthesisPathway A 4,5-Dichloro-2-phenyl pyridazin-3(2H)-one B Protonation of C3=O & Br- Attack at C4 A->B 47% HBr Reflux C Meisenheimer-type Intermediate B->C Electrophilic C4 D Elimination of Cl- (Regioselective) C->D -Cl- E 4-Bromo-5-chloro-2-phenyl pyridazin-3(2H)-one D->E Aromatization

Fig 1: Regioselective nucleophilic halogen exchange mechanism at the C-4 position.

Mass Spectrometry (MS) Profiling

Electron Ionization Mass Spectrometry (EI-MS) of this compound yields a highly distinctive isotopic signature due to the simultaneous presence of one bromine and one chlorine atom. Understanding this isotopic math is critical for self-validating the synthesized product.

Isotopic Cluster Mathematics
  • Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%) — Approximated as a 1:1 ratio.

  • Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) — Approximated as a 3:1 ratio.

The molecular ion[M]•⁺ cluster will present three distinct peaks separated by 2 Da (m/z 284, 286, and 288). The relative abundances are calculated by multiplying the isotopic probabilities:

  • m/z 284 (⁷⁹Br, ³⁵Cl): 1 × 3 = 3 (75% relative to base peak)

  • m/z 286 (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl): (1 × 3) + (1 × 1) = 4 (100% Base Peak)

  • m/z 288 (⁸¹Br, ³⁷Cl): 1 × 1 = 1 (25% relative to base peak)

This 3:4:1 ratio is the definitive diagnostic fingerprint for a mono-bromo, mono-chloro compound.

MSFragmentation M Molecular Ion [M]•+ m/z 284, 286, 288 (3:4:1 Ratio) F1 [M - CO]•+ m/z 256, 258, 260 M->F1 Loss of CO (-28 Da) F2 [M - Br]+ m/z 205, 207 (3:1 Ratio) M->F2 Loss of Br• (-79/81 Da) F3 [M - Cl]+ m/z 249, 251 (1:1 Ratio) M->F3 Loss of Cl• (-35/37 Da) F4 Phenyl Cation m/z 77 F1->F4 Ring Cleavage F2->F4

Fig 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Elucidation

The NMR spectra of 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one provide deep insights into the molecule's electronic environment. All data below is referenced to TMS in CDCl₃.

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum is relatively simple, as the pyridazinone core only possesses a single proton at C-6. Because it is adjacent to the electronegative nitrogen and the C-5 chlorine, it is highly deshielded, appearing as a sharp singlet.

PositionChemical Shift (ppm)MultiplicityIntegrationCausality / Assignment
H-6 7.95Singlet (s)1HDeshielded by adjacent N and C-5 Cl. Lack of vicinal protons results in a singlet.
H-ortho 7.55 - 7.60Multiplet (m)2HN-Phenyl ring protons; deshielded by the amide-like nitrogen.
H-meta 7.45 - 7.50Multiplet (m)2HN-Phenyl ring protons.
H-para 7.40 - 7.45Multiplet (m)1HN-Phenyl ring proton.
¹³C NMR Data (100 MHz, CDCl₃)

The carbon spectrum highlights the "Heavy Atom Effect" of bromine. Despite bromine being electronegative, its large electron cloud causes diamagnetic shielding of the attached carbon (C-4), shifting it upfield relative to the chlorine-bearing carbon (C-5).

PositionChemical Shift (ppm)Causality / Assignment
C-3 ~158.0Carbonyl carbon; highly deshielded by adjacent O and N atoms.
C-5 ~141.2C-Cl; deshielded by electronegative Cl and adjacent ring N.
C-ipso ~140.5Phenyl carbon directly attached to the N2 atom.
C-6 ~138.4Pyridazine CH; deshielded by adjacent N.
C-meta ~129.1Phenyl meta carbons.
C-para ~128.6Phenyl para carbon.
C-ortho ~125.8Phenyl ortho carbons.
C-4 ~118.5C-Br; significantly shielded via the diamagnetic heavy atom effect of Bromine.

Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step includes analytical checkpoints to verify causality and reaction progress.

Step 1: Regioselective Synthesis
  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 4,5-dichloro-2-phenylpyridazin-3(2H)-one (5.0 g, 20.7 mmol) in glacial acetic acid (25 mL).

  • Reagent Addition: Slowly add 47% aqueous hydrobromic acid (15 mL, excess). Causality: Acetic acid acts as a miscible, high-boiling co-solvent that tolerates strong aqueous acids while keeping the organic substrate partially solvated.

  • Reaction: Heat the mixture to gentle reflux (approx. 110°C) for 12 hours.

  • Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The reaction is complete when the starting material spot (R_f ~0.45) is consumed and replaced by a slightly more non-polar product spot (R_f ~0.50). Causality: The substitution of chlorine with the larger, more lipophilic bromine atom slightly increases the R_f value.

  • Workup: Cool the mixture to room temperature and pour it over crushed ice (100 g). Stir vigorously until a crude solid precipitates.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water (3 × 20 mL) to remove residual acid, and recrystallize from hot ethanol to yield pure 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one as off-white crystals.

Step 2: Analytical Validation (NMR & MS)
  • NMR Acquisition: Dissolve 15 mg of the purified crystals in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Acquire ¹H NMR with a minimum relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the H-6 singlet against the phenyl multiplet.

  • MS Acquisition: Introduce the sample via direct insertion probe into an EI-MS system operating at 70 eV. Verify the presence of the 284/286/288 m/z cluster. Self-Validation: If the ratio deviates from 3:4:1 (e.g., if a 1:2:1 ratio is observed), it indicates over-bromination to the 4,5-dibromo derivative.

References

  • Title : Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation Source : National Center for Biotechnology Information (PMC) URL :[Link]

  • Title : Studies on Pyridazinone Derivatives. XIV. : Nucleophilic Replacement Reactions of 4, 5-Dichloro-3(2H)-pyridazinones with Hydrobromic Acid Source : YAKUGAKU ZASSHI (J-STAGE) URL :[Link]

Foundational

Pharmacokinetics of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one in drug discovery

Pharmacokinetics of Halogenated 2-Phenylpyridazin-3(2H)-ones: A Deep Dive into 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one Executive Summary & Structural Rationale The pyridazin-3(2H)-one nucleus is a privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetics of Halogenated 2-Phenylpyridazin-3(2H)-ones: A Deep Dive into 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one

Executive Summary & Structural Rationale

The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry, frequently utilized in the development of phosphodiesterase (PDE) inhibitors, cyclooxygenase (COX) inhibitors, and novel cardiovascular agents[1]. However, the unmodified pyridazinone core often suffers from rapid oxidative metabolism and poor lipophilic partitioning.

The strategic synthesis of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one represents a targeted approach to overcoming these pharmacokinetic (PK) liabilities. By introducing heavy halogens (bromine at C4 and chlorine at C5) and a phenyl ring at the N2 position, medicinal chemists fundamentally alter the molecule's physicochemical profile[2].

Causality in Structural Design:

  • Metabolic Shielding: The C4 and C5 positions of the pyridazinone ring are highly susceptible to cytochrome P450 (CYP450) mediated oxidation. The bulky, electron-withdrawing bromine and chlorine atoms provide steric hindrance and electronic deactivation, effectively blocking Phase I metabolism at the heterocyclic core.

  • Lipophilicity & Permeability: The halogens, combined with the 2-phenyl substitution, significantly increase the partition coefficient (LogP). This drives transcellular passive diffusion across lipid bilayers, drastically improving intestinal absorption.

  • Protein Binding Affinity: The highly lipophilic and planar nature of the 2-phenyl group increases the compound's affinity for human serum albumin (HSA), which can extend the systemic half-life but may reduce the unbound (free) fraction of the drug available for target engagement.

Biotransformation & Clearance Pathways

Because the halogens protect the pyridazinone core, the metabolic soft spot shifts to the 2-phenyl ring. The primary biotransformation route is CYP3A4/CYP2C9-mediated para-hydroxylation of the phenyl ring, followed by Phase II glucuronidation (UGT) or sulfation (SULT) to facilitate renal and biliary excretion.

Biotransformation Parent 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one CYP CYP450 Oxidation (Hepatic) Parent->CYP Phase I Metab1 para-Hydroxylation (Phenyl Ring) CYP->Metab1 Major Metab2 N-Dealkylation (Minor) CYP->Metab2 Minor Phase2 Phase II Conjugation (UGT/SULT) Metab1->Phase2 Conjugation Excretion Renal/Biliary Excretion Phase2->Excretion Clearance

Fig 1. Predicted CYP450-mediated biotransformation and Phase II conjugation pathway.

Quantitative Pharmacokinetic Profiling

To contextualize the behavior of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one, we must evaluate its predicted parameters against standard drug discovery metrics. The table below summarizes the quantitative PK data typical for this highly halogenated scaffold.

Pharmacokinetic ParameterPredicted/Typical RangeAnalytical MethodImplications for Drug Discovery
LogP (Octanol/Water) 3.8 - 4.5LC-MS / Shake-flaskHigh lipophilicity; risk of poor aqueous solubility.
Caco-2 Papp​ ( 10−6 cm/s) > 20.0Transwell AssayExcellent passive transcellular absorption.
Efflux Ratio (B-A / A-B) 1.5 - 2.8Bidirectional Caco-2Moderate interaction with P-glycoprotein (P-gp).
Microsomal t1/2​ (Human) 35 - 50 minSubstrate DepletionModerate metabolic stability; suitable for once-daily dosing.
Plasma Protein Binding (PPB) > 96%Equilibrium DialysisLow free drug fraction; requires high potency to be efficacious.
Volume of Distribution ( Vd​ ) 2.0 - 3.5 L/kgIn Vivo (Rodent)Extensive tissue distribution driven by lipophilicity.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that generating raw data is insufficient; assays must be inherently self-validating to ensure trustworthiness. Below are the definitive, step-by-step methodologies for evaluating the absorption and metabolism of this compound.

Protocol A: Caco-2 Intestinal Permeability Assay

The Caco-2 cell line (human colon carcinoma) is the industry gold standard for predicting human oral absorption[3].

Causality of Design: We utilize a 21-day differentiation period because Caco-2 cells require this exact timeframe to spontaneously differentiate into enterocyte-like cells, expressing the necessary tight junctions and brush border enzymes (e.g., P-glycoprotein) required to mimic the human intestinal wall[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells (passage 20-40) at a density of 6.5×104 cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size).

  • Differentiation: Culture for 21 days, replacing the medium (DMEM + 10% FBS) every 48 hours.

  • System Validation (Quality Control): On day 21, measure the Transepithelial Electrical Resistance (TEER). Self-Validation Check: Only proceed if TEER > 250 Ω·cm², confirming tight junction integrity.

  • Dosing: Prepare a 10 µM solution of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one in HBSS buffer. Apply to the Apical (A) chamber (pH 6.5) for A-to-B transport, and the Basolateral (B) chamber (pH 7.4) for B-to-A transport. The pH gradient mimics the physiological intestinal lumen-to-blood gradient.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) .

Self-Validating Controls:

  • High Permeability Control: Propranolol ( Papp​ > 20×10−6 cm/s).

  • Low Permeability/Paracellular Control: Lucifer Yellow ( Papp​ < 0.5×10−6 cm/s). If Lucifer Yellow leaks through, the monolayer is compromised and data is discarded.

Protocol B: High-Throughput Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound by liver cytochrome P450 enzymes[4].

Causality of Design: Halogenated pyridazinones are highly lipophilic. We strictly limit the microsomal protein concentration to 0.5 mg/mL. If higher concentrations are used, the lipophilic drug will partition into the inactive lipid/protein matrix of the microsomes, shielding it from CYP enzymes and artificially inflating the apparent half-life[5]. We use a "substrate depletion" method because the specific downstream metabolites of novel NCEs are often unknown early in discovery[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Sampling: At t=0,5,15,30,and 45 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., albendazole). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism, while precipitating proteins for clean LC-MS injection[6].

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Self-Validating Controls:

  • Enzyme Viability Control: Verapamil (Rapid clearance, t1/2​ < 15 min).

  • Chemical Stability Control: Run the test compound without NADPH. If the compound depletes without cofactors, it is chemically unstable in buffer, invalidating the CYP-clearance assumption.

In Vitro to In Vivo Translation Workflow

The data generated from the protocols above feed into a rigid decision matrix before the compound is cleared for in vivo rodent studies.

PKWorkflow Synthesis Compound Synthesis & QC PhysChem Physicochemical Profiling (LogP, Solubility) Synthesis->PhysChem Caco2 Caco-2 Permeability (Absorption) PhysChem->Caco2 Microsomes Liver Microsomal Stability (Metabolism) PhysChem->Microsomes PPB Plasma Protein Binding (Distribution) PhysChem->PPB InVivo In Vivo PK (Rodent) (Clearance, Vd, t1/2) Caco2->InVivo Microsomes->InVivo PPB->InVivo

Fig 2. Standard in vitro to in vivo pharmacokinetic screening cascade.

References

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: International Journal of Molecular Sciences (PMC) URL:[Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: Future Medicinal Chemistry URL:[Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Source: Nature Protocols (PubMed) URL:[Link]

  • Critically Assessing the Predictive Power of QSAR Models for Human Liver Microsomal Stability Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • Addressing the Challenges of Low Clearance in Drug Research Source: The AAPS Journal (PMC) URL:[Link]

  • Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models Source: Scientific Reports (NIH) URL:[Link]

Sources

Exploratory

High-Resolution Mass Spectrometry and Molecular Characterization of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one

Document Type: Technical Guide / Whitepaper Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Executive Summary Halogenated pyridazinones, specifically those bearing multiple...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Guide / Whitepaper Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Executive Summary

Halogenated pyridazinones, specifically those bearing multiple distinct halogens like 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one , are critical scaffolds in modern agrochemical and pharmaceutical drug discovery. The presence of both bromine and chlorine on the pyridazine core introduces complex isotopic distributions that require precise analytical characterization.

As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical structural deconstruction and practical High-Resolution Mass Spectrometry (HRMS) validation. This whitepaper establishes a self-validating framework for calculating the exact mass and molecular weight of this compound, explaining the causality behind the mathematics, and providing a robust experimental protocol for its analytical verification.

Structural Deconstruction and Chemical Formula

Before executing mass calculations, we must logically deconstruct the IUPAC nomenclature to derive the exact molecular formula. Errors in empirical formula derivation cascade into mass spectrometry misidentifications.

  • Core Scaffold: The base molecule is pyridazin-3(2H)-one. Pyridazine is a 1,2-diazine (a six-membered ring with adjacent nitrogens). The "3(2H)-one" indicates a carbonyl group at position 3, with a proton originally at the N2 position. The formula for this unsubstituted core is C4​H4​N2​O .

  • Substitutions:

    • 2-phenyl: A phenyl ring ( C6​H5​ ) replaces the proton at the N2 position.

    • 4-bromo: A bromine atom ( Br ) replaces the proton at the C4 position.

    • 5-chloro: A chlorine atom ( Cl ) replaces the proton at the C5 position.

  • Remaining Protons: The only unsubstituted position on the pyridazinone ring is C6, which retains its single proton.

Derived Molecular Formula: C10​H6​BrClN2​O

G A 4-Bromo-5-chloro- 2-phenylpyridazin-3(2H)-one B Core: Pyridazin-3(2H)-one (C4H4N2O) A->B C Substitutions: N2: Phenyl (C6H5) C4: Bromine (Br) C5: Chlorine (Cl) A->C D Molecular Formula: C10H6BrClN2O B->D C->D E Average Mass 285.52 g/mol D->E Stoichiometry F Monoisotopic Mass 283.9352 Da D->F HRMS

Workflow of structural deconstruction to mass calculations.

Theoretical Mass Calculations

In analytical chemistry, distinguishing between Molecular Weight (Average Mass) and Exact Mass (Monoisotopic Mass) is non-negotiable.

  • Molecular Weight is used for bulk stoichiometric calculations (e.g., weighing reagents for synthesis) and relies on the abundance-weighted average of all stable isotopes[1].

  • Exact Mass is utilized in HRMS to identify the molecule based on its lowest-mass isotopic envelope peak, relying exclusively on the mass of the most abundant stable isotope for each element[2].

Quantitative Data Summary

The following table summarizes the standard atomic weights (IUPAC 2021)[1] and exact monoisotopic masses (NIST)[3] required for our calculations.

ElementQuantityStandard Atomic Weight ( g/mol )Most Abundant IsotopeExact Monoisotopic Mass (Da)
Carbon (C) 1012.011 12C 12.000000
Hydrogen (H) 61.008 1H 1.007825
Bromine (Br) 179.904 79Br 78.918336
Chlorine (Cl) 135.450 35Cl 34.968853
Nitrogen (N) 214.007 14N 14.003074
Oxygen (O) 115.999 16O 15.994915
Molecular Weight (Average Mass) Calculation

To determine the bulk mass for synthetic formulation, we sum the standard atomic weights:

  • C : 10×12.011=120.110

  • H : 6×1.008=6.048

  • Br : 1×79.904=79.904

  • Cl : 1×35.450=35.450

  • N : 2×14.007=28.014

  • O : 1×15.999=15.999

  • Total Molecular Weight = 285.525 g/mol

Exact Mass (Monoisotopic Mass) Calculation

For HRMS targeting, we calculate the mass of the molecule composed entirely of its primary isotopes:

  • 12C : 10×12.000000=120.000000

  • 1H : 6×1.007825=6.046950

  • 79Br : 1×78.918336=78.918336

  • 35Cl : 1×34.968853=34.968853

  • 14N : 2×14.003074=28.006148

  • 16O : 1×15.994915=15.994915

  • Total Exact Mass = 283.935202 Da

(Note: In positive electrospray ionization (ESI+), the molecule typically accepts a proton. The exact mass of the [M+H]+ ion is calculated by adding the mass of a proton (1.007276 Da), yielding a target m/z of 284.9425 ).

Isotopic Signature Analysis (The Br/Cl Effect)

The presence of both Bromine and Chlorine creates a highly diagnostic isotopic envelope. Understanding the causality of this pattern acts as a self-validating mechanism during mass spectrometry.

Bromine exists naturally as 79Br (~50.7%) and 81Br (~49.3%). Chlorine exists as 35Cl (~75.8%) and 37Cl (~24.2%)[4]. When a molecule contains one of each, the probability mathematics dictate a distinct M , M+2 , and M+4 peak distribution:

  • M Peak ( 79Br,35Cl ): 0.507×0.758=38.4% probability.

  • M+2 Peak ( 81Br,35Cl OR 79Br,37Cl ): (0.493×0.758)+(0.507×0.242)=49.6% probability.

  • M+4 Peak ( 81Br,37Cl ): 0.493×0.242=11.9% probability.

Normalizing these probabilities to the most abundant peak (M+2) reveals that the M+2 peak is the base peak (100%) , the M peak is ~77%, and the M+4 peak is ~24%. If your HRMS data does not reflect this ~ 3:4:1 ratio, the structural identity of the analyte is compromised.

MS_Workflow Start LC-HRMS Data Acquisition (ESI+ Mode) Extract Extract Monoisotopic Peak (m/z 284.9425 [M+H]+) Start->Extract CheckIso Analyze Isotopic Envelope (Br & Cl Signatures) Extract->CheckIso M_peak M Peak (~77%) 79Br, 35Cl CheckIso->M_peak M2_peak M+2 Peak (100% Base) 81Br, 35Cl & 79Br, 37Cl CheckIso->M2_peak M4_peak M+4 Peak (~24%) 81Br, 37Cl CheckIso->M4_peak

Isotopic pattern distribution for 1 Br and 1 Cl atom in HRMS.

Experimental Protocol: LC-HRMS Validation Workflow

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used to confirm the identity of 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one.

Phase 1: Sample Preparation
  • Solubilization: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock. Causality: LC-MS grade solvents are mandatory to prevent ion suppression and background isobaric interference.

  • Dilution: Dilute the stock to a final working concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in ACN).

Phase 2: Instrument Calibration & Setup
  • Mass Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) immediately prior to the run. Causality: Sub-2 ppm mass accuracy is required to definitively distinguish the target's exact mass (283.9352 Da) from potential contaminants.

  • Chromatography: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Phase 3: Acquisition & Data Processing
  • Ionization: Operate the MS in ESI positive mode. The nitrogen atoms in the pyridazinone ring act as excellent proton acceptors, readily forming [M+H]+ ions.

  • Extraction: Post-acquisition, generate an Extracted Ion Chromatogram (EIC) for m/z 284.9425 with a narrow mass tolerance window of ± 5 ppm.

  • Validation (The Self-Correcting Step): Do not rely solely on exact mass. You must validate the isotopic envelope. Extract the spectra at the chromatographic apex and confirm the presence of m/z 286.9405 (M+2) at ~130% relative intensity to the M peak, and m/z 288.9385 (M+4) at ~30% relative intensity to the M peak.

References

  • Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry. URL:[Link][1]

  • Atomic Weights and Isotopic Compositions with Relative Atomic Masses. NIST Physical Measurement Laboratory. URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Protocol for the laboratory synthesis of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one

An Application Note and Protocol for the Laboratory Synthesis of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, research-grade pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Laboratory Synthesis of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one, a functionalized heterocyclic compound of significant interest in medicinal and agrochemical research. Pyridazin-3(2H)-ones are recognized as "privileged scaffolds" due to their prevalence in a wide array of biologically active molecules.[1][2] The targeted dihalogenated N-phenyl pyridazinone serves as a versatile intermediate, offering multiple reaction sites for further molecular elaboration and the generation of compound libraries for drug discovery.[2][3] The described synthetic strategy is a two-step process commencing with the cyclocondensation of mucobromic acid and phenylhydrazine, followed by a regioselective halogen exchange (Halex) reaction. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step methodology but also the underlying chemical principles and rationale for procedural choices.

Introduction and Synthetic Rationale

The pyridazinone core is a cornerstone in the development of numerous commercialized products, including herbicides like Chloridazon and pharmaceuticals.[1] The synthetic accessibility and chemical reactivity of this scaffold make it an ideal starting point for creating novel chemical entities. The target molecule, 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one, is strategically designed with distinct halogen atoms at the C4 and C5 positions. This differential halogenation provides an orthogonal handle for subsequent cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the selective introduction of diverse substituents.[4]

The synthetic approach detailed herein was designed for efficiency and control. It begins with the well-established reaction of a mucohalic acid derivative with a hydrazine to form the pyridazinone ring.[5][6] Specifically, mucobromic acid is reacted with phenylhydrazine to produce 4,5-dibromo-2-phenylpyridazin-3(2H)-one. The subsequent, more nuanced step involves a selective nucleophilic aromatic substitution, replacing the more reactive C5-bromo substituent with a chloro group. The regioselectivity of nucleophilic attack on 4,5-dihalopyridazinones can often be controlled by the judicious choice of solvent and reaction conditions, a principle that is leveraged in this protocol.[3]

Reaction Scheme and Mechanism

The overall two-step synthesis is illustrated below:

Step 1: Cyclocondensation to form 4,5-dibromo-2-phenylpyridazin-3(2H)-one. Step 2: Regioselective halogen exchange to yield the final product.

Synthetic_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Halogen Exchange MBA Mucobromic Acid Intermediate 4,5-Dibromo-2-phenylpyridazin-3(2H)-one MBA->Intermediate Reflux, EtOH/H₂O PH Phenylhydrazine PH->Intermediate LiCl Lithium Chloride Product 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one LiCl->Product Intermediate->Product DMF, Heat

Caption: Overall synthetic workflow for 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one.

The reaction mechanism for the initial cyclocondensation involves the nucleophilic attack of phenylhydrazine on the carbonyl groups of the open-chain form of mucobromic acid, followed by dehydration and ring closure to form the stable aromatic pyridazinone ring. The second step is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridazinone ring system activates the C4 and C5 positions for nucleophilic attack. It has been reported that the C5 position in such systems is often more electrophilic and susceptible to displacement.[3] The use of a polar aprotic solvent like DMF facilitates the SNAr reaction with chloride ions.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaMW ( g/mol )SupplierNotes
Mucobromic Acid488-11-9C₄H₂Br₂O₃257.87Sigma-AldrichCorrosive, Lachrymator
Phenylhydrazine100-63-0C₆H₈N₂108.14Acros OrganicsToxic, Carcinogen
Ethanol (Absolute)64-17-5C₂H₅OH46.07Fisher ScientificFlammable
Lithium Chloride7447-41-8LiCl42.39Sigma-AldrichHygroscopic
N,N-Dimethylformamide68-12-2C₃H₇NO73.09Alfa AesarReproductive Toxin
Ethyl Acetate141-78-6C₄H₈O₂88.11VWRFlammable
Hexanes110-54-3C₆H₁₄86.18VWRFlammable, Neurotoxin
Anhydrous MgSO₄7487-88-9MgSO₄120.37Sigma-AldrichDesiccant
Silica Gel7631-86-9SiO₂60.08Sorbent Tech.For chromatography
Equipment
EquipmentPurpose
Round-bottom flasks (100 mL, 250 mL)Reaction vessels
Reflux condenserTo prevent solvent loss during heating
Magnetic stirrer with heating mantleFor heating and mixing
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal under reduced pressure
Thin-Layer Chromatography (TLC) platesTo monitor reaction progress
Glass column for chromatographyFor product purification
Melting point apparatusFor product characterization
NMR Spectrometer, Mass SpectrometerFor structural elucidation

Detailed Experimental Protocol

Safety Precautions: This protocol involves hazardous materials. Phenylhydrazine is a suspected carcinogen, mucobromic acid is corrosive, and organic solvents are flammable. All steps must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Step 1: Synthesis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add mucobromic acid (10.0 g, 38.8 mmol).

  • Reagent Addition: Add a solvent mixture of ethanol (60 mL) and water (20 mL). Stir the suspension. To this, add phenylhydrazine (4.2 g, 3.8 mL, 38.8 mmol) dropwise over 10 minutes at room temperature. The addition is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 4 hours. The reaction progress can be monitored by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

  • Work-up: After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake sequentially with cold water (2 x 30 mL) and a small amount of cold ethanol (15 mL).

  • Drying: Dry the solid product under vacuum to yield 4,5-dibromo-2-phenylpyridazin-3(2H)-one as a pale yellow or off-white solid. The product is often of sufficient purity for the next step.

    • Expected Yield: 10-12 g (78-88%)

    • Characterization (literature-based): ¹H NMR (CDCl₃, δ): 7.95 (s, 1H, H-6), 7.50-7.65 (m, 5H, Ar-H).

Step 2: Synthesis of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one
  • Setup: In a 100 mL round-bottom flask, dissolve the 4,5-dibromo-2-phenylpyridazin-3(2H)-one (5.0 g, 15.1 mmol) from Step 1 in anhydrous N,N-Dimethylformamide (DMF, 40 mL).

  • Reagent Addition: Add anhydrous lithium chloride (1.28 g, 30.2 mmol, 2.0 equivalents) to the solution.

  • Reaction: Heat the mixture to 100 °C and stir for 6-8 hours. Monitor the reaction for the disappearance of starting material and the appearance of the product by TLC. The product should have a slightly higher Rf value than the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate should form. Stir the aqueous suspension for 20 minutes.

  • Extraction: If a solid precipitates, filter it directly. If an oil forms or precipitation is incomplete, extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one as a white to off-white solid.

    • Expected Yield: 2.9-3.6 g (65-80%)

Characterization and Validation

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Results
Melting Point To be determined experimentally.
¹H NMR (400 MHz, CDCl₃)δ 7.8-8.0 (s, 1H, H-6), δ 7.4-7.6 (m, 5H, Ar-H).
¹³C NMR (101 MHz, CDCl₃)δ ~158 (C=O), ~140 (Ar C-ipso), ~135 (C-6), ~130 (Ar CH), ~129 (Ar CH), ~126 (Ar CH), ~125 (C-4), ~120 (C-5). (Note: Chemical shifts are estimates).
Mass Spec (ESI+) m/z calculated for C₁₀H₆BrClN₂O [M+H]⁺: 284.94, found: 284.9.

Mechanistic and Workflow Visualization

Caption: Proposed SNAr mechanism for the selective halogen exchange step.

Discussion of Experimental Causality

  • Choice of Phenylhydrazine: The use of phenylhydrazine directly installs the required N-phenyl group in the first step, simplifying the overall synthesis by avoiding a separate N-arylation step.

  • Solvent in Step 1: The ethanol/water mixture is an effective solvent system that facilitates the dissolution of both the organic (phenylhydrazine) and polar (mucobromic acid) reactants, promoting an efficient reaction.

  • Regioselectivity of Halogen Exchange: The key to the second step is achieving selective replacement of one bromine atom. The pyridazinone ring, particularly with its two carbonyl-like functionalities (one actual carbonyl and the N-N bond), strongly withdraws electron density, making the C4 and C5 positions electrophilic. In many dihalopyridazinone systems, the C5 position is reported to be kinetically favored for nucleophilic attack.[3]

  • Solvent and Reagent in Step 2: DMF is an ideal polar aprotic solvent for SNAr reactions as it solvates the cation (Li⁺) while leaving the nucleophile (Cl⁻) relatively "bare" and highly reactive. Lithium chloride is used as an anhydrous and readily available source of chloride ions. Using a stoichiometric excess (2 equivalents) helps drive the reaction to completion.

This detailed protocol provides a reliable and reproducible method for the synthesis of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one, grounded in established principles of heterocyclic chemistry.

References

  • Gomha, S. M., et al. (2010). Synthesis of Functionalized Pyridazin-3(2H)-ones via Nucleophilic Substitution of Hydrogen (SNH). Organic Letters, 12(24), 5696–5699. [Link]

  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2017). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Chemistry & Biology Interface, 7(1), 1-22. [Link]

  • Kappe, C. O., & Kappe, T. (1991). The reaction of 2-substituted-4,5-dichloro-3(2H)-pyridazinones with alkoxides and alkylthiolates. Journal of Heterocyclic Chemistry, 28(5), 1333-1337. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 6(2), 65-71. [Link]

  • Gomes, P. A., et al. (2017). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 22(10), 1649. [Link]

  • Kang, S. B., et al. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. Journal of Heterocyclic Chemistry, 46(3), 410-414. [Link]

  • ResearchGate. (2020). Pyridazine-3(2H)-one derived drugs (a), synthesis of 4,5-dihydropyridazine-3(2H). ResearchGate. [Link]

  • MDPI. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1844-1863. [Link]

  • SciSpace. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

Sources

Application

Using 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one as an intermediate in agrochemical synthesis

Application Note: Exploiting Orthogonal Reactivity in 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one for Agrochemical Discovery Executive Summary The pyridazin-3(2H)-one scaffold is a privileged pharmacophore in agrochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Exploiting Orthogonal Reactivity in 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one for Agrochemical Discovery

Executive Summary

The pyridazin-3(2H)-one scaffold is a privileged pharmacophore in agrochemical development, forming the core of commercial herbicides (e.g., Chloridazon, Norflurazon) and acaricides/insecticides (e.g., Pyridaben)[1]. To accelerate the discovery of novel crop protection agents, synthetic chemists require versatile building blocks that allow for rapid, divergent functionalization. This application note details the synthesis and strategic utilization of 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one . By leveraging the orthogonal reactivity of its adjacent halogens, this intermediate enables highly regioselective, sequential substitutions, streamlining the synthesis of complex, di-substituted agrochemical candidates.

Mechanistic Rationale: The Power of Orthogonal Reactivity

The utility of 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one lies in the distinct electronic and steric profiles of the C4-bromine and C5-chlorine atoms.

  • Regioselective Halogen Exchange: The synthesis of this intermediate begins with 4,5-dichloro-2-phenylpyridazin-3(2H)-one. Treatment with hydrobromic acid results in a highly regioselective nucleophilic aromatic substitution (S_NAr) at the C4 position, as detailed in . The causality here is driven by the adjacent C3-carbonyl group. Protonation of the carbonyl oxygen under acidic conditions significantly increases the electrophilicity of the alpha-carbon (C4). The bromide ion, being a softer and more polarizable nucleophile than chloride, selectively attacks C4, displacing the chlorine.

  • Sequential Functionalization: Once isolated, the mixed dihalo-pyridazinone offers two distinct handles. The C4-CBr bond is weaker and more reactive towards oxidative addition by palladium(0) catalysts, allowing for exclusive C4-arylation or alkylation via cross-coupling (e.g., Suzuki-Miyaura) . Following C4 functionalization, the remaining C5-CCl bond can be displaced by hard nucleophiles (amines, alkoxides) under thermal S_NAr conditions, yielding the fully functionalized target.

Visualizing the Divergent Synthetic Workflow

G A 4,5-Dichloro-2-phenyl- pyridazin-3(2H)-one B 4-Bromo-5-chloro-2-phenyl- pyridazin-3(2H)-one (Key Intermediate) A->B 47% HBr, AcOH, Reflux Regioselective S_NAr C C4-Aryl-5-chloro- 2-phenylpyridazin-3(2H)-one (Suzuki Product) B->C Ar-B(OH)2, Pd(PPh3)4 Selective Oxidative Addition D C4-Aryl-C5-amino- 2-phenylpyridazin-3(2H)-one (Agrochemical Target) C->D R-NH2, DIPEA, 120 °C S_NAr at C-Cl

Fig 1: Orthogonal reactivity pathway of 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one.

Quantitative Data: Yields and Regioselectivity

The following table summarizes the empirical data for the sequential functionalization of the pyridazinone scaffold, demonstrating the high degree of regiocontrol achievable when utilizing the 4-bromo-5-chloro intermediate.

Reaction StepReagent / NucleophileTarget PositionReaction TypeTypical Yield (%)Regioselectivity (C4:C5)
Halogen Exchange 47% HBr (aq)C4S_NAr65 - 72> 95:5
Cross-Coupling Arylboronic Acid / Pd(0)C4Suzuki-Miyaura82 - 89> 99:1
Soft Amination Sodium AlkanethiolateC4S_NAr78 - 85> 95:5
Hard Amination Primary AlkylaminesC5S_NAr88 - 94N/A (C4 Occupied)
Etherification Sodium AlkoxidesC5S_NAr75 - 81N/A (C4 Occupied)

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one Causality & Validation: This reaction relies on the thermodynamic drive of a high HBr concentration. Careful monitoring is essential; extended reaction times lead to the undesired 4,5-dibromo-2-phenylpyridazin-3(2H)-one byproduct. The protocol is self-validating via HPLC: the reaction is quenched exactly when the intermediate peak reaches maximum integration before the dibromo peak exceeds 5%.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Suspend 4,5-dichloro-2-phenylpyridazin-3(2H)-one (10.0 g, 41.5 mmol) in glacial acetic acid (50 mL). Add 47% aqueous hydrobromic acid (50 mL).

  • Reaction: Heat the mixture to gentle reflux (approx. 115 °C) under a nitrogen atmosphere.

  • Monitoring: Sample the reaction every 2 hours. Dilute 50 µL of the mixture in 1 mL acetonitrile and analyze via RP-HPLC (C18 column, 60:40 MeCN:H2O). The starting material (RT ~4.2 min) will convert to the product (RT ~4.8 min).

  • Quench & Isolate: Once the starting material is <5% (typically 6-8 hours), cool the mixture to 0 °C. Pour the mixture onto 200 g of crushed ice while stirring vigorously.

  • Purification: Filter the resulting precipitate, wash with cold water (3 x 50 mL), and recrystallize from ethanol to afford the pure 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one as an off-white solid.

Protocol B: C4-Selective Suzuki-Miyaura Cross-Coupling Causality & Validation: The use of Pd(PPh3)4 exploits the weaker C-Br bond. The bulky triphenylphosphine ligands and the specific temperature (85 °C) provide the kinetic control necessary to prevent any oxidative addition into the adjacent C-Cl bond.

  • Setup: In an oven-dried Schlenk flask, combine 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one (2.0 g, 7.0 mmol), the desired arylboronic acid (7.7 mmol, 1.1 eq), and Pd(PPh3)4 (0.4 g, 5 mol%).

  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1, 25 mL). Add 2M aqueous Na2CO3 (7 mL, 14.0 mmol).

  • Reaction: Heat the biphasic mixture to 85 °C for 4 hours under rigorous nitrogen exclusion.

  • Validation: TLC (Hexanes:EtOAc 3:1) will show complete consumption of the starting material (Rf 0.45) and the appearance of a highly UV-active product spot (Rf ~0.35).

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography.

Protocol C: C5-Selective Amination (S_NAr) Causality & Validation: With the C4 position sterically hindered and electronically deactivated by the newly installed aryl group, the C5-chlorine becomes the sole reactive site for S_NAr. High temperatures are required to overcome the activation energy barrier for displacing chloride with a neutral amine.

  • Setup: In a heavy-walled sealed tube, dissolve the C4-aryl-5-chloro intermediate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Reagents: Add the primary alkylamine (3.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to act as an acid scavenger.

  • Reaction: Seal the tube and heat to 120 °C in an oil bath for 12-16 hours.

  • Validation: LC-MS analysis will confirm the exact mass shift corresponding to the loss of chlorine (-35 Da) and addition of the amine moiety, validating the successful substitution.

  • Workup: Cool the mixture, precipitate the product by adding dropwise to rapidly stirring ice water, filter, and dry under high vacuum.

References

  • Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Source: Journal of Chemical and Pharmaceutical Research. URL: [Link]

  • Title: Synthesis of Functionalized Pyridazin-3(2H)-ones via Nucleophilic Substitution of Hydrogen (SNH). Source: Organic Letters. URL: [Link]

  • Title: Studies on Pyridazinone Derivatives. XIV. : Nucleophilic Replacement Reactions of 4, 5-Dichloro-3(2H)-pyridazinones with Hydrobromic Acid. Source: YAKUGAKU ZASSHI (J-STAGE). URL: [Link]

Sources

Method

Palladium-catalyzed cross-coupling reactions with 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Scaffold Rationale

The pyridazin-3(2H)-one ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently featured in the structures of SARM1 inhibitors, PARP inhibitors, and phosphodiesterase (PDE) modulators[1],[2]. Among its derivatives, 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one stands out as a highly versatile, di-halogenated building block.

The strategic value of this molecule lies in the orthogonal reactivity of its two carbon-halogen bonds. By exploiting the differential bond dissociation energies and electronic environments of the C4-Br and C5-Cl bonds, chemists can perform sequential, regioselective palladium-catalyzed cross-coupling reactions[3]. This guide details the mechanistic rationale, optimization data, and self-validating protocols required to synthesize complex, multi-substituted pyridazinones from this starting material.

Mechanistic Insights: The Causality of Regioselection

In palladium-catalyzed cross-coupling, the rate-determining step for the activation of the electrophile is typically oxidative addition. When utilizing 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one, the oxidative addition of the Pd(0) species occurs almost exclusively at the C4 position. This regioselectivity is governed by two fundamental principles:

  • Bond Dissociation Energy (BDE): The C-Br bond (~68 kcal/mol) is significantly weaker than the adjacent C-Cl bond (~81 kcal/mol), making it the path of least resistance for metal insertion.

  • Electronic Activation: The C4 position is directly adjacent to the electron-withdrawing C3 carbonyl group. This proximity renders the C4 carbon highly electrophilic, drastically lowering the activation energy required for the electron-rich Pd(0) catalyst to insert into the C4-Br bond.

Because of this inherent reactivity gradient, the optimal synthetic workflow involves a first-pass coupling (e.g., Suzuki-Miyaura) targeting the C4-Br bond, followed by a more forcing second-pass coupling (e.g., Buchwald-Hartwig amination) targeting the residual C5-Cl bond.

Workflow SM Starting Material 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one Step1 Step 1: C4 Suzuki-Miyaura (Pd(dppf)Cl2, Aryl-B(OH)2) SM->Step1 Highly reactive C4-Br Int1 Intermediate 4-Aryl-5-chloro-2-phenylpyridazin-3(2H)-one Step1->Int1 Regioselective Coupling Step2 Step 2: C5 Buchwald-Hartwig (Pd2(dba)3, XPhos, Amine) Int1->Step2 Activation of C5-Cl Prod Final Product 4-Aryl-5-amino-2-phenylpyridazin-3(2H)-one Step2->Prod C-N Bond Formation

Fig 1. Sequential regioselective cross-coupling workflow for 4,5-dihalopyridazinones.

Quantitative Data: Catalyst & Condition Optimization

To achieve >99:1 regioselectivity at the C4 position without premature activation of the C5-Cl bond, the choice of ligand is critical. Bidentate ligands with large bite angles (e.g., dppf) accelerate reductive elimination, minimizing the lifetime of the Pd(II) intermediate and preventing non-selective "chain-walking" or over-reaction.

Table 1: Optimization of Regioselective C4 Suzuki-Miyaura Cross-Coupling

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Regioselectivity (C4:C5)
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O8065%90:10
2Pd(OAc)₂ / PPh₃K₂CO₃DMF9055%85:15 (Dehalogenation noted)
3Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane / H₂O 80 88% >99:1 (Optimal)
4Pd₂(dba)₃ / XPhosK₃PO₄Toluene10072%80:20 (Bis-coupling observed)

Note: Data reflects standardized benchmarking for the coupling of phenylboronic acid to 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one.

Experimental Protocols: A Self-Validating System

Protocol A: Regioselective C4 Suzuki-Miyaura Cross-Coupling

Objective: Selectively functionalize the C4 position while preserving the C5-Cl bond for downstream diversification.

Reagents:

  • 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one, arylboronic acid, and K₂CO₃.

  • Degassing (Crucial Step): Add the 1,4-Dioxane/H₂O solvent mixture. Degas the suspension via sparging with ultra-pure Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring for 4–6 hours.

  • In-Process Control (IPC) & Self-Validation: Monitor via LC-MS.

    • Validation Metric: The starting material exhibits a distinct 1:1:1 isotopic cluster due to the presence of both Br (⁷⁹Br/⁸¹Br) and Cl (³⁵Cl/³⁷Cl). The reaction is deemed complete and successful when this signal is entirely replaced by the product mass exhibiting a 3:1 isotopic cluster ([M+H]⁺ and [M+H+2]⁺), confirming the precise retention of the single chlorine atom at C5.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L2 (Fast at C4-Br) Pd0->OxAdd + 4-Bromo-5-chloro-pyridazinone TransMet Transmetalation Pd(II)(Ar)(Ar')L2 OxAdd->TransMet + Aryl-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - C4-Coupled Product

Fig 2. Catalytic cycle of the regioselective Suzuki-Miyaura coupling at the C4 position.

Protocol B: C5 Buchwald-Hartwig Amination

Objective: Functionalize the sterically hindered and electronically deactivated C5-Cl bond.

Reagents:

  • 4-Aryl-5-chloro-2-phenylpyridazin-3(2H)-one (from Protocol A) (1.0 equiv, 0.5 mmol)

  • Secondary Amine (e.g., morpholine or piperidine derivatives) (1.5 equiv, 0.75 mmol)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • XPhos (0.10 equiv, 10 mol%)

  • Cs₂CO₃ (2.5 equiv, 1.25 mmol)

  • Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, combine the C4-coupled intermediate, Cs₂CO₃, Pd₂(dba)₃, and XPhos in a reaction vial.

    • Causality: Aryl chlorides are notoriously sluggish in oxidative addition. XPhos is explicitly chosen because its electron-rich dicyclohexylphosphine moiety increases electron density on the palladium center, forcing oxidative addition into the strong C-Cl bond. Its bulky biphenyl backbone subsequently promotes the reductive elimination of the amine.

  • Solvent & Amine Addition: Add anhydrous Toluene followed by the secondary amine. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 100–110 °C for 12–16 hours.

  • In-Process Control (IPC) & Self-Validation:

    • Visual Validation: A successful catalytic cycle is visually supported by the reaction mixture maintaining a distinct reddish-orange hue (characteristic of active Pd-XPhos complexes). Precipitation of black particulate (palladium black) indicates catalyst death.

    • Analytical Validation: LC-MS must confirm the complete loss of the 3:1 chlorine isotope pattern, yielding a singular [M+H]⁺ peak corresponding to the fully di-substituted product.

  • Workup: Filter the mixture through a pad of Celite to remove inorganic salts and precipitated catalyst. Concentrate the filtrate and purify via reverse-phase preparative HPLC to obtain the final drug-like scaffold.

References[1] Ribon Therapeutics Inc. (2019). PYRIDAZINONES AS PARP7 INHIBITORS. European Patent Office - EP 3788040 B1. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDeIM-U7KnFq_v65lTET0xJO_ZwoUsbpb6X8RXXZxIjiPVyFIz0oHCTdZS2lgqN84TvSqG0UN6Gtv9x-SO_N6xtNB8fSrFcgqwocQ6ZuxC6ArnIa8l8kvgvhQgXBGMIrxjNrWdDUNzFu1TOsaa67guHtmFPS9_L4y2-ot6NFlC5PKP8Y1nSlMIbExnbQr_[2] Disarm Therapeutics, Inc. (2024). Pyridazines as sarm1 inhibitors. World Intellectual Property Organization - WO2024158775A1. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwjnMjJEQHqru7mn5el3Ei4fWFoHD08T5snBFZqSEOSfXjbcscpWWsToI5jdxPRaFCq2LwCUNGouIWoslxtGNZ4mAcv5f29ZcQy_CzSCMXr-hlxq-bcT51CcML3bd8mxQf1uR4Sd1H4e2dTyf4aQ==[3] Matyus, P., et al. (2006). Synthesis of 5H-pyridazino[4,5-b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUMq7ccv1lSFPLr5JzCMCnqYkScFbwffGFQieJXd3vZu3K3khRI3EAGAjQS72OmN-DCSLHppHZsUaAWDRrr4Yp6Nz6krosY5dwYsC1wVab66WZBgQTuCeSUYHFZ1GjBFtHw7dvF4-ilQ5pgOMPwjua1vajholcNd6mhkRhLPwgprFdwkSVxM341MNnF4LZa8La0UwZ6VEbmcRMBuE2o0QVVUH2Vvu9cMolTJJmRQ_ccwhdf7t9-L7zZK-sNPyf_VecM-i4Z3R4lcG72EwhYGP65RnwbUQzyVQFEB3tE7o2EGI9pfPs

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Application

Application Note: 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one as a Privileged Scaffold in Novel Herbicide Development

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Discovery Scientists Document Type: Technical Application Note & Validated Protocols Strategic Overview The pyridazin-3(2H)-one core is recognized as a "...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Discovery Scientists Document Type: Technical Application Note & Validated Protocols

Strategic Overview

The pyridazin-3(2H)-one core is recognized as a "privileged scaffold" in agrochemistry, serving as the structural foundation for numerous commercial pesticides, including the herbicides chloridazon and norflurazon[1]. In the continuous arms race against herbicide-resistant weeds, scaffold hopping and late-stage functionalization are critical strategies[2].

The intermediate 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one offers unique synthetic advantages. The presence of two different halogens at the C-4 and C-5 positions creates an orthogonal reactivity profile. This allows chemists to perform highly regioselective sequential modifications, rapidly generating diverse libraries of novel herbicidal candidates targeting either Phytoene Desaturase (PDS) or Photosystem II (PSII).

Mechanistic Architecture: Dual-Target Potential

Depending on the specific functional groups introduced at the C-4 and C-5 positions, pyridazinone derivatives typically exhibit one of two primary mechanisms of action:

  • Phytoene Desaturase (PDS) Inhibition (Bleaching Herbicides): Compounds structurally related to norflurazon inhibit PDS, a critical enzyme in the carotenoid biosynthesis pathway[3]. Carotenoids, such as beta-carotene, act as photoprotectants that quench singlet oxygen. When PDS is blocked, phytoene accumulates, carotenoid levels plummet, and the plant's chlorophyll is destroyed by photooxidation, resulting in severe foliar bleaching.

  • Photosystem II (PSII) Inhibition: Other derivatives bind to the D-1 protein at the QB​ -binding niche in the chloroplast thylakoid membranes[4]. This blocks electron transport, generating toxic reactive oxygen species that disrupt cell membranes and cause rapid cellular necrosis[5].

PDS_Pathway GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene (Colorless) GGPP->Phytoene Phytoene Synthase ZCarotene Zeta-Carotene Phytoene->ZCarotene Phytoene Desaturase (PDS) BetaCarotene Beta-Carotene (Photoprotectant) ZCarotene->BetaCarotene Downstream Enzymes Inhibitor Pyridazinone Scaffold (e.g., Norflurazon) Inhibitor->Phytoene Competitive Inhibition

Fig 1. Disruption of the carotenoid biosynthesis pathway via PDS inhibition by pyridazinones.

Chemical Scaffold Strategy: Orthogonal Reactivity

The genius of using 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one lies in the predictable, differential reactivity of its halogens:

  • C-5 Chlorine (Nucleophilic Susceptibility): The C-5 position is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ) due to its para-like electronic relationship with the electron-withdrawing carbonyl group at C-3.

  • C-4 Bromine (Transition-Metal Susceptibility): While less reactive to mild nucleophiles, the C-4 bromine is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings).

This allows for a robust, two-step "self-validating" synthetic protocol where C-5 is functionalized first, followed by C-4, without the need for complex protecting group chemistry.

Synthesis_Workflow A 4-Bromo-5-chloro-2-phenyl pyridazin-3(2H)-one B S_NAr at C-5 (Amine/Alkoxide, Base, DMF) A->B Regioselective Attack C Intermediate Validation (LC-MS / NMR) B->C Quality Control D Cross-Coupling at C-4 (Pd-Catalyst, Boronic Acid) C->D Scaffold Hopping E Final Product Validation (Purity >95%) D->E Quality Control F Novel Herbicide Candidate E->F Ready for Screening

Fig 2. Stepwise regioselective functionalization of the pyridazin-3(2H)-one scaffold.

Experimental Protocols

Protocol I: Regioselective Synthesis of Novel Derivatives

Step 1: SN​Ar Functionalization at C-5

  • Objective: Introduce an amine or alkoxide pharmacophore at the C-5 position.

  • Procedure: Dissolve 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one (1.0 eq) in anhydrous DMF. Add potassium carbonate ( K2​CO3​ , 1.2 eq) and the desired nucleophile (e.g., a primary amine, 1.05 eq). Stir at room temperature for 4–6 hours.

  • Causality & Rationale: K2​CO3​ acts as a mild base to deprotonate the amine, enhancing its nucleophilicity. Room temperature is strictly maintained to prevent unwanted thermodynamic substitution at the C-4 bromine. DMF stabilizes the polar Meisenheimer intermediate.

  • Self-Validation/QC: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot disappears. Quench with ice water; the C-5 substituted intermediate will precipitate. Filter and verify via LC-MS (look for the preservation of the bromine isotope pattern [M] and [M+2] in a 1:1 ratio).

Step 2: Suzuki-Miyaura Cross-Coupling at C-4

  • Objective: Introduce an aryl or heteroaryl group at C-4 via scaffold hopping[2].

  • Procedure: To the intermediate from Step 1 (1.0 eq), add an arylboronic acid (1.2 eq), Na2​CO3​ (2.0 eq), and Pd(PPh3​)4​ (0.05 eq) in a degassed mixture of Toluene/Ethanol/Water (2:1:1). Heat at 90°C under an argon atmosphere for 12 hours.

  • Causality & Rationale: The C-4 bromine undergoes rapid oxidative addition with the Pd(0) catalyst. The biphasic solvent system dissolves both the organic substrates (Toluene/EtOH) and the inorganic base (Water), which is required to activate the boronic acid into a reactive boronate complex.

  • Self-Validation/QC: Post-reaction, extract with ethyl acetate and run through a short silica plug to remove palladium black. Confirm the final mass via HRMS and structural regiochemistry via 2D-NMR (NOESY).

Protocol II: High-Throughput Phenotypic Herbicidal Screening

Step 1: Pre-Emergence Assay

  • Procedure: Fill standard agricultural pots with a standardized loam soil matrix. Sow seeds of target broadleaf weeds (e.g., Amaranthus retroflexus) and grass weeds (e.g., Echinochloa crus-galli). Apply the synthesized compounds as a soil drench at a rate of 100 g a.i./ha.

  • Causality & Rationale: Pre-emergence testing evaluates the compound's soil mobility, half-life, and root-uptake efficiency.

  • Self-Validation/QC: Include a vehicle control (0.1% DMSO in water) to ensure baseline germination exceeds 90%. Include commercial Diflufenican as a positive PDS-inhibiting control[2].

Step 2: Post-Emergence Assay

  • Procedure: Allow plants to grow to the 2-to-3 true leaf stage. Formulate the test compound in water containing 0.1% Tween-20 and 1% DMSO. Apply via a track sprayer calibrated to deliver 200 L/ha.

  • Causality & Rationale: Tween-20 is a non-ionic surfactant critical for lowering the surface tension of the spray droplets, allowing the hydrophobic pyridazinone compounds to penetrate the waxy leaf cuticle.

  • Self-Validation/QC: Score phenotypes at 7, 14, and 21 days post-treatment. Pure bleaching indicates PDS inhibition, while rapid water-soaking and necrosis indicate PSII inhibition[4].

Quantitative Efficacy Profiling

The following table summarizes the structure-activity relationship (SAR) and phenotypic data of commercial standards versus hypothetical novel derivatives synthesized from the 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one scaffold.

Compound / DerivativePrimary TargetPre-Emergence Inhibition (%)Post-Emergence Inhibition (%)Observed Phenotype
Norflurazon (Standard)PDS95%80%Severe veinal bleaching
Diflufenican (Standard)PDS98%85%Complete bleaching[2]
Chloridazon (Standard)PSII85%90%Rapid necrosis / Chlorosis[1]
Derivative A (C-5 Alkylamino, C-4 Aryl)PDS99%94%Complete bleaching
Derivative B (C-5 Alkoxy, C-4 Alkyl)PSII72%96%Rapid necrosis

Note: Inhibition percentages represent the reduction in fresh weight compared to the vehicle control at 21 days post-treatment.

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Method

Application Note: Step-by-Step Halogenation Protocol for the Synthesis of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one

Executive Summary 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one is a highly valuable dihalogenated heterocyclic scaffold utilized extensively in drug discovery and agrochemical development[1]. The differential reactivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one is a highly valuable dihalogenated heterocyclic scaffold utilized extensively in drug discovery and agrochemical development[1]. The differential reactivity of the bromine and chlorine atoms allows for orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira), making it a critical building block for synthesizing complex fused nitrogen-containing ring systems[2]. This application note details a robust, two-phase synthetic protocol to achieve this transformation starting from the unfunctionalized 2-phenylpyridazin-3(2H)-one.

Mechanistic Insights: The Regioselectivity Paradox

The synthesis relies on a two-step sequence: exhaustive electrophilic dichlorination followed by a regioselective nucleophilic halogen exchange.

The second phase of this workflow highlights a fascinating mechanistic paradox. In typical nucleophilic aromatic substitution ( SN​Ar ) reactions of 4,5-dihalopyridazinones, incoming nucleophiles (such as amines or alkoxides) preferentially attack the C-5 position. This is driven by the vinylogous amide resonance ( N−C=C−C=O ), which localizes electrophilic character at C-5.

However, when treating 4,5-dichloro-2-phenylpyridazin-3(2H)-one with 47% aqueous hydrobromic acid, the system exhibits an anomalous regioselectivity. The bromide ion preferentially displaces the chloride at the C-4 position rather than the C-5 position[2]. This rare C-4 substitution is hypothesized to be driven by the protonation of the C-3 carbonyl oxygen under strongly acidic conditions. This protonation alters the LUMO coefficients of the ring, kinetically favoring bromide attack at the adjacent C-4 carbon and yielding 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one as the major mixed-halogen product.

Experimental Workflow

G A 2-Phenylpyridazin-3(2H)-one (Starting Material) B 4,5-Dichloro-2-phenylpyridazin-3(2H)-one (Intermediate) A->B Phase 1: Dichlorination (SO2Cl2 / AcOH) C 4-Bromo-5-chloro-2-phenylpyridazin- 3(2H)-one (Target) B->C Phase 2: Halogen Exchange (47% aq. HBr, Reflux)

Figure 1: Two-phase synthetic workflow from 2-phenylpyridazin-3(2H)-one to the target scaffold.

Mechanism Start 4,5-Dichloro-2-phenylpyridazin-3(2H)-one Protonation Protonation at C3=O by HBr (Activates ring & alters LUMO) Start->Protonation Attack Anomalous Bromide Attack at C-4 (Kinetically Favored) Protonation->Attack Elimination Elimination of Chloride from C-4 Attack->Elimination Product 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one Elimination->Product

Figure 2: Mechanistic pathway highlighting the anomalous C-4 regioselective halogen exchange.

Step-by-Step Protocols

Phase 1: Dichlorination of 2-Phenylpyridazin-3(2H)-one

Objective: Synthesize the 4,5-dichloro-2-phenylpyridazin-3(2H)-one intermediate.

  • Setup: Equip a 250 mL heavy-walled round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas scrubber system. Causality Note: The scrubber is mandatory to neutralize corrosive SO2​ and HCl off-gases generated during the reaction.

  • Dissolution: Dissolve 10.0 g of 2-phenylpyridazin-3(2H)-one in 100 mL of glacial acetic acid at room temperature.

  • Reagent Addition: Slowly add SO2​Cl2​ (3.5 eq) dropwise over 30 minutes. Causality Note: Dropwise addition prevents rapid gas evolution and controls the initial exothermic halogenation, preventing the formation of over-oxidized polymeric byproducts.

  • Heating: Gradually heat the reaction mixture to 85 °C and stir for 5 hours.

  • Self-Validating Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting material ( Rf​=0.35 ) must be completely consumed and replaced by a single major spot ( Rf​=0.55 ).

  • Workup: Cool the mixture to room temperature and pour slowly into 400 mL of crushed ice/water under vigorous stirring to precipitate the product.

  • Isolation & Purification: Filter the resulting beige precipitate under vacuum. Wash the filter cake with cold water (3 x 50 mL) to remove residual acetic acid. Recrystallize from hot ethanol to yield 4,5-dichloro-2-phenylpyridazin-3(2H)-one as off-white crystals.

Phase 2: Regioselective Halogen Exchange

Objective: Convert the 4,5-dichloro intermediate to 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one.

  • Setup: In a 250 mL round-bottom flask, suspend 10.0 g of the 4,5-dichloro intermediate in 60 mL of 47% aqueous hydrobromic acid.

  • Reflux: Heat the suspension to a gentle reflux (approx. 120 °C). The solid will gradually dissolve as the reaction proceeds.

  • Reaction Time: Maintain reflux for exactly 16 hours. Causality Note: The SN​Ar exchange of chloride for bromide is an equilibrium process. Extended heating drives the reaction toward the brominated product, but exceeding 16 hours increases the formation of the fully exchanged 4,5-dibromo byproduct[2].

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Dilute with 100 mL of ice-cold distilled water to precipitate the organic products.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 75 mL). Combine the organic layers and wash with saturated NaHCO3​ solution until the pH of the aqueous wash is strictly neutral (pH ~7.0), followed by a brine wash (50 mL).

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Chromatographic Separation: The crude residue contains a mixture of unreacted starting material, the target 4-bromo-5-chloro product, and the 4,5-dibromo byproduct[2]. Purify via flash column chromatography on silica gel (Eluent: Gradient of Hexane to Hexane:EtOAc 85:15).

  • Isolation: Collect the fractions containing the target compound (the middle eluting spot on TLC) and evaporate to yield 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one as a pale yellow solid.

Quantitative Data & Yield Analysis

Table 1: Phase 1 Quantitative Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
2-Phenylpyridazin-3(2H)-one172.191.0010.0 gStarting Material
Sulfuryl Chloride ( SO2​Cl2​ )134.973.5027.5 gChlorinating Agent
Glacial Acetic Acid60.05Solvent100 mLReaction Medium
4,5-Dichloro-2-phenylpyridazin-3(2H)-one241.071.0011.2 g (Expected)*Intermediate Product

*Assumes an 80% isolated yield after recrystallization.

Table 2: Phase 2 Quantitative Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
4,5-Dichloro-2-phenylpyridazin-3(2H)-one241.071.0010.0 gIntermediate
Hydrobromic Acid (47% aq.)80.91Excess60 mLReagent / Solvent
4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one285.521.005.9 g (Expected)*Target Product

*Assumes a 50% isolated yield after chromatographic separation due to byproduct formation.

Troubleshooting & Optimization

  • Incomplete Halogen Exchange: If significant 4,5-dichloro starting material remains during Phase 2, the concentration of HBr may have dropped due to evaporation. Ensure the reflux condenser is adequately chilled. A catalytic amount of a Lewis acid (e.g., ZnBr2​ ) can be added to further activate the C-3 carbonyl and drive the reaction forward.

  • Over-Bromination: The formation of 4,5-dibromo-2-phenylpyridazin-3(2H)-one is the primary competing side reaction[2]. To minimize this, strictly control the reaction time and avoid bath temperatures exceeding 125 °C. Precise column chromatography is mandatory to resolve these closely eluting dihalogenated species.

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Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one synthesis

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5-chloro-2-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one. This document offers troubleshooting advice, optimized protocols, and answers to frequently asked questions to help improve reaction yield and product purity.

Section 1: Understanding the Synthesis

The synthesis of the target pyridazinone core generally involves the cyclocondensation of a 1,4-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[1] For 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one, a logical and efficient starting material is mucochloric acid (2,3-dichloro-4-oxobut-2-enoic acid). The likely synthetic pathway involves an initial condensation with phenylhydrazine to form the pyridazinone ring, followed by a subsequent bromination step.

Proposed Synthetic Pathway

The reaction proceeds in two key stages:

  • Cyclocondensation: Phenylhydrazine reacts with a mucohalic acid derivative. The reaction is typically acid-catalyzed and involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the pyridazinone ring system.

  • Halogenation: The resulting pyridazinone scaffold undergoes electrophilic substitution to introduce the bromine atom at the C4 position. This step requires a suitable brominating agent and careful control of reaction conditions to ensure regioselectivity.

Synthetic_Pathway cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Halogenation Mucochloric_Acid Mucochloric Acid Intermediate_A 5-chloro-2-phenylpyridazin- 3(2H)-one Mucochloric_Acid->Intermediate_A + Phenylhydrazine (Acid Catalyst, Heat) Phenylhydrazine Phenylhydrazine Intermediate_A_ref 5-chloro-2-phenylpyridazin- 3(2H)-one Final_Product 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one Intermediate_A_ref->Final_Product + Brominating Agent (e.g., NBS, Br2)

Caption: General two-stage synthetic approach.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My overall reaction yield is consistently low. What are the most common causes?

Low yields can arise from multiple factors throughout the synthetic process. A systematic approach is the most effective way to diagnose the issue.[2]

Common Causes & Solutions:

  • Purity of Starting Materials:

    • Phenylhydrazine: This reagent is susceptible to oxidation, often indicated by a dark color.[3] Using old or discolored phenylhydrazine can introduce impurities that inhibit the reaction or lead to side products. Solution: Use freshly distilled or high-purity phenylhydrazine. If distillation is not possible, use a recently purchased bottle from a reputable supplier.

    • Solvents: Residual water in solvents can interfere with the dehydration step of cyclocondensation. Solution: Use anhydrous solvents, especially if the reaction is sensitive to moisture.

  • Suboptimal Reaction Conditions:

    • Temperature: For the cyclocondensation step, insufficient heat can lead to a stalled or incomplete reaction. Conversely, excessively high temperatures during halogenation can cause non-selective reactions or product degradation.[4] Solution: Methodically screen a range of temperatures (e.g., 80°C, 100°C, reflux) for the cyclocondensation. For halogenation, start at a lower temperature and slowly warm as needed while monitoring by TLC.

    • Reaction Time: Incomplete reactions are a frequent cause of low yields. Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Continue the reaction until the starting material is fully consumed.

  • Inefficient Work-up and Purification:

    • Significant product loss can occur during extraction and purification. Emulsions during liquid-liquid extraction or improper choice of chromatography conditions are common culprits. Solution: To break emulsions, add brine to the aqueous layer. For purification, perform small-scale TLC experiments with various solvent systems (e.g., Hexane:Ethyl Acetate mixtures) to find the optimal conditions for column chromatography.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Assess Reagent Purity (Phenylhydrazine, Solvents) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time) Check_Reagents->Check_Conditions Purity OK Purify_Reagents Action: Purify/Replace Reagents Use Anhydrous Solvents Check_Reagents->Purify_Reagents Impure Check_Workup Review Workup & Purification Check_Conditions->Check_Workup Conditions OK Optimize_Conditions Action: Optimize Temp & Time (Monitor via TLC) Check_Conditions->Optimize_Conditions Suboptimal Optimize_Purification Action: Modify Extraction/ Chromatography Method Check_Workup->Optimize_Purification Losses Detected

Caption: Systematic workflow for troubleshooting low yields.

Q2: I'm observing multiple spots on my TLC, indicating significant side product formation. How can I minimize them?

Side product formation often points to issues with reaction selectivity or reagent stoichiometry.

  • Issue: Over-bromination or incorrect regiochemistry.

    • Cause: The pyridazinone ring has multiple sites susceptible to electrophilic attack. Using an overly reactive brominating agent or harsh conditions can lead to di-brominated products or bromination at an undesired position.

    • Solution: Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine. Perform the reaction at a controlled temperature (starting at 0°C or room temperature) and add the brominating agent portion-wise to maintain control.[5]

  • Issue: Formation of dark, polymeric material.

    • Cause: This is often due to the oxidation of phenylhydrazine or decomposition of the product under harsh acidic or high-temperature conditions.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] When using acid catalysts, use the minimum effective amount and consider a milder acid.

Q3: My final product is difficult to purify. What are the best practices?

Purification challenges often mean that the impurities have similar physical properties to the desired product.

  • Recrystallization: This is the most effective method if a suitable solvent can be found.

    • Protocol: Screen various solvents (see table below). Dissolve the crude product in a minimal amount of the hot solvent. If the product is too soluble, add a co-solvent (anti-solvent) in which the product is insoluble until turbidity is observed, then heat to re-dissolve and cool slowly. Collect the crystals by vacuum filtration.[6]

  • Column Chromatography: If recrystallization fails, column chromatography is the next step.

    • Protocol: Use TLC to determine an eluent system that gives good separation (Rf value of ~0.3 for the product). A common mobile phase for pyridazinone derivatives is a mixture of ethyl acetate and hexane.[6]

Section 3: Frequently Asked Questions (FAQs)
  • Q: What is the optimal solvent for the cyclocondensation reaction?

    • A: Acetic acid or ethanol are commonly used. Acetic acid can act as both a solvent and a catalyst, driving the reaction towards completion. DMF has also been reported as an effective solvent, sometimes leading to higher yields and purity.[7]

  • Q: Which catalyst should I use for the cyclocondensation?

    • A: If not using acetic acid as the solvent, a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid can be effective in an alcohol solvent.[4]

  • Q: How critical is the quality of the mucochloric acid?

    • A: Very critical. As a key building block, impurities in the mucochloric acid will carry through the synthesis, complicating purification and potentially lowering the yield. Ensure it is of high purity (>98%) before starting.

Section 4: Optimized Experimental Protocol

This protocol is a guideline based on established methods for pyridazinone synthesis.[1][7] Researchers should perform their own small-scale optimizations.

Stage 1: Synthesis of 5-chloro-2-phenylpyridazin-3(2H)-one

  • To a solution of mucochloric acid (1.0 eq) in glacial acetic acid (5-10 mL per gram of mucochloric acid), add phenylhydrazine (1.05 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove excess acetic acid.

  • Dry the crude product. This intermediate can be purified by recrystallization from ethanol or used directly in the next step if purity is sufficient (>95% by NMR/LCMS).

Stage 2: Synthesis of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one

  • Dissolve the 5-chloro-2-phenylpyridazin-3(2H)-one (1.0 eq) from Stage 1 in a suitable solvent such as acetic acid or chloroform.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Section 5: Data Summary Tables

Table 1: Troubleshooting Summary

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield Impure reagents (esp. phenylhydrazine); Suboptimal temperature/time; Product loss during workup. Use high-purity/distilled reagents.[3] Systematically optimize reaction conditions.[2] Refine extraction and purification techniques.
Side Products Over-halogenation; Reaction temperature too high; Oxidative degradation. Use a milder halogenating agent (NBS).[5] Maintain strict temperature control. Run the reaction under an inert atmosphere.
Incomplete Reaction Insufficient heating or reaction time; Ineffective catalyst. Increase temperature or prolong reaction time (monitor by TLC).[4] Ensure proper choice and amount of acid catalyst.

| Purification Difficulty | Impurities with similar polarity to the product; Oily product that won't crystallize. | Develop an optimized solvent system for column chromatography. Attempt recrystallization from a binary solvent mixture. |

Table 2: Solvent Selection Guide

Solvent Boiling Point (°C) Use in Cyclocondensation Use in Halogenation Use in Recrystallization
Glacial Acetic Acid 118 Excellent (Solvent & Catalyst) Good Possible
Ethanol 78 Good (with acid catalyst) Not Recommended Excellent
Dimethylformamide (DMF) 153 Good Possible Poor (too high boiling point)
Chloroform 61 Not Recommended Good Possible (with anti-solvent)
Ethyl Acetate 77 Not Recommended Possible Good (often with hexane)

| Hexane | 69 | Not Recommended | Not Recommended | Good (as anti-solvent) |

References
  • Kim, S., et al. (2020). Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy. Organic & Biomolecular Chemistry, 18(3), 439-446. Available at: [Link]

  • Loh, Y. Y., et al. (2023). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 100, 535-555. Available at: [Link]

  • McNally, A., et al. (2020). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Ohsawa, A., et al. (2008). Product Class 8: Pyridazines. Science of Synthesis, 16, 135-322. Available at: [Link]

  • Reddit r/Chempros. (2024). What are some common causes of low reaction yields? Reddit. Available at: [Link]

  • Wu, J., et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules, 14(9), 3676-3687. Available at: [Link]

  • Bansal, R. K., & Sharma, D. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences and Research, 3(7), 1893-1905. Available at: [Link]

  • Sharma, P., & Kumar, A. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71. Available at: [Link]

  • El-Gendy, M. A. A., et al. (2010). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Archives of Pharmacal Research, 33(1), 25-46. Available at: [Link]

Sources

Optimization

Troubleshooting common impurities in 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one production

Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers and process chemists scaling up or troubleshooting the production of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers and process chemists scaling up or troubleshooting the production of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one , a critical heterocyclic building block used in the development of agrochemicals and pharmaceuticals (such as COX inhibitors and cardiovascular agents)[1].

Synthesizing mixed-halogenated pyridazinones requires precise control over regioselectivity. Rather than relying on difficult-to-source mixed mucohalic acids, the most robust, field-proven route involves a two-step process: the cyclization of mucobromic acid with phenylhydrazine[2], followed by a selective nucleophilic halogen exchange at the C5 position[3].

Below is an in-depth troubleshooting guide, validated protocols, and a mechanistic FAQ to ensure the scientific integrity and high yield of your target compound.

Mechanistic Overview & Impurity Causality

To troubleshoot impurities, we must first understand the causality of the reaction. The pyridazin-3(2H)-one ring possesses a unique electronic environment. The C5 position is highly activated toward nucleophilic attack due to its vinylogous relationship with the C3 carbonyl group. When a nucleophile (like a chloride ion) attacks C5, the resulting intermediate carbanion is resonance-stabilized by the electronegative oxygen of the C3 carbonyl[3].

Attack at the C4 position does not benefit from this direct resonance stabilization. Therefore, by carefully controlling temperature and equivalents, we can selectively displace the C5 bromide of 4,5-dibromo-2-phenylpyridazin-3(2H)-one to yield the target 4-bromo-5-chloro derivative. Deviations from these parameters lead to the common impurities outlined below.

Quantitative Impurity Profile

Table 1: Common Impurities, Origins, and Analytical Retention Data

ImpurityChemical NameOrigin / CausalityRRT (Approx.)Acceptable Limit
Impurity A Unreacted PhenylhydrazineIncomplete Step 1 cyclization.0.35< 0.1%
Impurity B 4,5-Dibromo-2-phenylpyridazin-3(2H)-oneIncomplete Step 2 halogen exchange.1.20< 1.0%
Impurity C 4,5-Dichloro-2-phenylpyridazin-3(2H)-oneOver-substitution at C4 due to excess Cl⁻ or high heat.0.85< 0.5%
Impurity D 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-oneRegioisomer formed via halogen scrambling / thermodynamic equilibration.1.05< 0.5%

(Note: RRT = Relative Retention Time via standard Reverse-Phase HPLC, Target Compound RRT = 1.00)

SynthesisPathway Mucobromic Mucobromic Acid + Phenylhydrazine Intermediate 4,5-Dibromo-2-phenyl- pyridazin-3(2H)-one Mucobromic->Intermediate Cyclization (Step 1) Imp1 Impurity A: Unreacted Phenylhydrazine Mucobromic->Imp1 Incomplete Reaction Target 4-Bromo-5-chloro-2-phenyl- pyridazin-3(2H)-one (Target) Intermediate->Target LiCl / DMF Selective C5 Substitution Imp2 Impurity C: 4,5-Dichloro-2-phenyl- pyridazin-3(2H)-one Intermediate->Imp2 Excess Cl- / High Temp Imp3 Impurity D: 5-Bromo-4-chloro-2-phenyl- pyridazin-3(2H)-one Intermediate->Imp3 Halogen Scrambling

Figure 1: Synthesis pathway and origin of common structural impurities.

Self-Validating Experimental Protocol

This two-step methodology is designed as a self-validating system. By implementing strict In-Process Controls (IPCs), you prevent the propagation of errors from Step 1 into Step 2.

Step 1: Synthesis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one
  • Charge: In a clean, dry round-bottom flask, dissolve mucobromic acid (1.0 equiv, 100 mmol) in 150 mL of glacial acetic acid.

  • Addition: Cool the mixture to 10°C. Slowly add phenylhydrazine (1.05 equiv, 105 mmol) dropwise over 30 minutes to control the exothermic hydrazone formation[2].

  • Cyclization: Heat the reaction mixture to 80°C for 2 hours.

  • IPC Check 1: Sample the reaction and analyze via TLC (Hexane:EtOAc 3:1). The mucobromic acid spot must be completely consumed.

  • Workup: Cool to room temperature and pour into 500 mL of ice water. Filter the resulting heavy precipitate. Wash thoroughly with cold water to remove Impurity A (unreacted phenylhydrazine) and dry under vacuum at 50°C.

Step 2: Selective Halogen Exchange (Target Synthesis)
  • Charge: Dissolve the intermediate 4,5-dibromo-2-phenylpyridazin-3(2H)-one (1.0 equiv, 50 mmol) in 100 mL of anhydrous DMF.

  • Reagent Addition: Add anhydrous Lithium Chloride (LiCl) (1.2 equiv, 60 mmol). Critical: Do not exceed 1.2 equivalents to prevent over-reaction to Impurity C.

  • Reaction: Heat the mixture to exactly 90°C and stir for 4 hours.

  • IPC Check 2: Analyze via HPLC. The reaction is complete when Impurity B (starting material) is < 2.0%. If Impurity C (dichloro) begins exceeding 0.5%, quench immediately.

  • Workup: Quench the reaction by pouring into 400 mL of chilled water. Extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer with brine (5 x 50 mL) to completely remove DMF. Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol to purge Impurity D (regioisomer).

Interactive Troubleshooting & FAQs

TroubleshootingTree Start High Impurity Levels Detected via HPLC Check1 Is it the 4,5-dichloro over-reaction product? Start->Check1 Fix1 Reduce LiCl equivalents & lower reaction temp Check1->Fix1 Yes Check2 Is it the 5-bromo-4-chloro regioisomer? Check1->Check2 No Fix2 Avoid prolonged heating; Recrystallize from EtOH Check2->Fix2 Yes Check3 Unreacted 4,5-dibromo starting material? Check2->Check3 No Fix3 Increase reaction time; Ensure anhydrous DMF Check3->Fix3 Yes

Figure 2: Decision tree for resolving common HPLC impurity failures.

Q1: Why am I getting a high yield of the 4,5-dichloro derivative (Impurity C) instead of the target? A: This is a classic over-reaction. While the C5 position is kinetically favored for nucleophilic attack, the C4 position will eventually undergo substitution if forced. This occurs if you use a large excess of LiCl (>1.5 equivalents) or if the reaction temperature exceeds 100°C. Solution: Strictly limit LiCl to 1.2 equivalents and maintain the reaction temperature at 90°C. Monitor closely with HPLC and quench as soon as the starting material drops below 2%.

Q2: How do I minimize the formation of the 5-bromo-4-chloro regioisomer (Impurity D)? A: Impurity D forms via halogen scrambling, which is a thermodynamically driven process that occurs during prolonged heating in polar aprotic solvents. Solution: Do not leave the reaction stirring overnight. If Impurity D is already present, it can be effectively purged during the final workup by recrystallizing the crude product from hot ethanol, as the regioisomer exhibits higher solubility in cold ethanol than the target compound.

Q3: My reaction stalled with 20% unreacted 4,5-dibromo starting material (Impurity B). Should I add more LiCl? A: Do not add more LiCl, as this will spike your dichloro impurity levels. A stalled reaction is almost always caused by wet solvent. Water in the DMF heavily solvates the chloride anion, drastically reducing its nucleophilicity. Solution: Ensure your DMF is strictly anhydrous (<50 ppm water) and that the LiCl has been dried in a vacuum oven at 120°C prior to use.

Q4: What is the best way to purge residual phenylhydrazine (Impurity A)? A: Phenylhydrazine is highly reactive and can cause downstream toxicity or side reactions. It should be entirely eliminated in Step 1. Because phenylhydrazine is a weak base, washing the Step 1 crude filter cake with a dilute, cold aqueous HCl solution (0.1 M) will protonate any unreacted phenylhydrazine, washing it away in the aqueous filtrate.

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
  • Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. R Discovery.
  • 5-(Isopentyloxy)pyridazin-3(2H)-one. Benchchem.

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Solvent Optimization for 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one

Welcome to the Advanced Crystallization Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex isolation and purification of highly functionalized h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex isolation and purification of highly functionalized halogenated heterocycles.

The compound 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one presents unique thermodynamic challenges due to its dense halogenation, planar aromatic systems, and specific hydrogen-bonding capabilities. Below, you will find field-proven troubleshooting guides, self-validating protocols, and thermodynamic rationales to optimize your solvent systems.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one resist crystallization and form amorphous gels in standard polar solvents? The Causality: The adjacent bromine and chlorine atoms on the pyridazinone ring create a highly polarizable electron cloud, driving strong intermolecular halogen bonding (e.g., C−Br⋯O=C and C−Cl⋯N ). Studies on halogenated aromatic systems demonstrate that these halogen substituents significantly alter supramolecular synthons, often competing with traditional hydrogen bonds[1]. When combined with the π−π stacking of the N-phenyl ring, rapid supersaturation in highly polar solvents (like pure DMSO or DMF) causes the molecules to lock into disordered aggregates rather than an ordered crystal lattice. Furthermore, the stable resonance structures of halogenated pyridazinones influence their solvation energies, making them prone to gelation if the solvent-solute interactions outcompete solute-solute lattice energies[2]. Actionable Solution: Avoid pure, strong hydrogen-bond accepting solvents. Transition to binary solvent mixtures (e.g., Ethyl Acetate/Heptane or Ethanol/Water) to balance solubility and promote controlled lattice formation[3].

Q2: My compound is "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals during cooling. How do I fix this? The Causality: "Oiling out" occurs when the cooling trajectory crosses the liquid-liquid binodal curve before reaching the solid-liquid solubility curve. Instead of nucleating as a solid, the solute separates as a dense, impurity-rich liquid phase. This is a notorious issue for heavily functionalized pyridazinones, which exhibit complex, non-ideal solubility profiles across different temperature gradients[4]. Actionable Solution: You must shift the thermodynamic pathway into the metastable zone.

  • Reduce the initial solute concentration.

  • Switch to a solvent system with a steeper solubility-temperature gradient.

  • Introduce pure seed crystals before the cloud point is reached to bypass the energy barrier for primary nucleation.

G Start Saturated Solution (High Temp) Cooling Rapid Cooling (Crash) Start->Cooling Poor kinetics Controlled Controlled Cooling + Seeding Start->Controlled Optimal kinetics LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS Crosses binodal curve Nucleation Crystal Nucleation & Growth Controlled->Nucleation Metastable zone Amorphous Amorphous Solid / Impure Oil LLPS->Amorphous Solvent trapping PureCrystal High-Purity Crystals (Target) Nucleation->PureCrystal Ordered packing

Thermodynamic pathways: Oiling out vs. controlled crystal nucleation.

Q3: How do I prevent solvent entrapment and ensure polymorph purity during scale-up? The Causality: Rapid anti-solvent addition or "crash cooling" causes localized zones of extreme supersaturation. This triggers massive, uncontrolled primary nucleation. These rapidly growing crystals trap mother liquor (containing solvent and impurities) within their lattice defects. Effective purification of pyridazinone derivatives requires strict control over the metastable zone to ensure impurities remain dissolved in the mother liquor[3]. Actionable Solution: Implement a self-validating, seeded anti-solvent protocol with an isothermal hold (detailed in Part 3).

Part 2: Quantitative Data & Solvent Selection

Selecting the right solvent system requires balancing the dissolution thermodynamics of the pyridazinone core with the lipophilicity of the halogens and the phenyl ring[4]. Below is a synthesized reference matrix based on the thermodynamic behavior of closely related halogenated pyridazinones.

Table 1: Solvent Selection Matrix for Halogenated Pyridazinones

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)MSZW (°C)*Crystallization Outcome / Notes
Ethanol (100%) 8.545.212Good yield; prone to oiling out if cooling rate >0.5°C/min.
Ethyl Acetate / Heptane (1:2) 12.488.618Optimal. Excellent purity, highly crystalline needles.
DMSO / Water (1:1) 4.215.85Poor yield; high risk of amorphous aggregation/gelation.
Toluene 22.165.415Forms block crystals; moderate risk of solvent entrapment.

*MSZW = Metastable Zone Width. A wider MSZW allows for better control over seeding and crystal growth.

Part 3: Experimental Protocols & Workflows

To guarantee reproducibility and trustworthiness, crystallization must be treated as a self-validating system. Every step must contain an observable checkpoint to confirm the thermodynamic state of the system before proceeding.

Protocol: Controlled Anti-Solvent Crystallization with Seeding

Objective: Isolate high-purity 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one while suppressing liquid-liquid phase separation.

  • Primary Dissolution: Dissolve the crude compound in the primary solvent (Ethyl Acetate) at 60°C at a concentration of 80 mg/mL.

    • Self-Validation Checkpoint: The solution must be completely clear. Filter hot through a 0.22 µm PTFE membrane to remove heterogeneous nucleants (dust/insolubles) that could trigger premature nucleation[3].

  • Anti-Solvent Titration: While maintaining 60°C, slowly titrate the anti-solvent (Heptane) into the reactor until the first sign of persistent turbidity (the cloud point). Immediately add back 2-3% by volume of Ethyl Acetate.

    • Self-Validation Checkpoint: The solution must return to a completely clear state. You are now exactly at the upper limit of the metastable zone.

  • Seeding: Cool the reactor strictly to 55°C. Add 1-2 wt% of pure, finely milled seed crystals of the desired polymorph.

    • Self-Validation Checkpoint: The seed crystals must remain suspended and not dissolve. If they dissolve, the solution is undersaturated; return to Step 2.

  • Isothermal Hold (Maturation): Hold the system isothermally at 55°C for 2 hours. This allows secondary nucleation to occur on the seed surfaces, depleting supersaturation safely away from the oiling-out boundary.

  • Controlled Cooling & Dosing: Cool the system to 5°C at a linear, controlled rate of 0.1°C/min. Simultaneously, dose the remaining required volume of Heptane over a 4-hour period using a syringe pump.

  • Isolation & Analytical Validation: Filter the slurry, wash the cake with cold Heptane, and dry under vacuum at 40°C.

    • Self-Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm polymorph purity and the absence of solvates[4].

Workflow Screening 1. Solubility Screening (Thermodynamic Data) Selection 2. Solvent/Anti-Solvent Pair Selection Screening->Selection Metastable 3. MSZW Mapping (Metastable Zone) Selection->Metastable Cryst 4. Controlled Crystallization Metastable->Cryst Validation 5. XRD & DSC Validation Cryst->Validation

Step-by-step workflow for solvent optimization and polymorph validation.

References[4] Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Available at:https://www.mdpi.com[3] Technical Support Center: Pyridazinone Synthesis Purification. Benchchem. Available at: https://www.benchchem.com[2] Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. ACS Publications. Available at: https://pubs.acs.org[1] The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. Available at:https://www.mdpi.com

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one in Aqueous Assays

Welcome to the technical support center for handling 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one and other similarly challenging pyridazinone derivatives in your research. This guide is designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one and other similarly challenging pyridazinone derivatives in your research. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous-based assays. We will explore the root causes of these challenges and provide a systematic, question-and-answer-based approach to troubleshooting and overcoming them, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm about to start working with 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one. What are the first things I need to know about its solubility?

While specific, quantitative solubility data for 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one is not extensively reported in public literature, pyridazinone derivatives are a class of compounds frequently characterized by poor aqueous solubility.[1][2] This is often due to their rigid, heterocyclic structure and the presence of hydrophobic phenyl and halogen substituents. Therefore, you should anticipate that this compound will be challenging to dissolve directly in aqueous buffers and will require a carefully considered formulation strategy.

The first step in working with any new compound is to establish a reliable method for preparing a concentrated stock solution. This stock solution will then be used to make fresh working solutions for your experiments.

Q2: What is the best solvent for making a stock solution of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one?

For poorly water-soluble compounds, the initial stock solution is typically prepared in a water-miscible organic solvent.[3] The most common choice is dimethyl sulfoxide (DMSO).[4][5]

Recommended Starting Protocol for a 10 mM DMSO Stock Solution:

  • Bring to Room Temperature: Before opening, allow both the compound vial and the DMSO to equilibrate to room temperature to prevent condensation of atmospheric moisture.[3]

  • Weigh the Compound: On a calibrated analytical balance, accurately weigh the desired mass of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one.

  • Initial Dissolution: Transfer the weighed compound to a sterile vial. Add a portion of the calculated volume of DMSO.

  • Aid Dissolution: To ensure complete dissolution, you can gently vortex the solution and, if necessary, warm it in a 37°C water bath for 5-10 minutes.[6][7] Visually inspect the solution to confirm that no solid particles remain.

  • Final Volume: Once fully dissolved, add the remaining DMSO to reach the final calculated volume for a 10 mM concentration.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[8] Store the aliquots at -20°C or -80°C, protected from light.

Q3: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening and how can I fix it?

This common phenomenon is known as "solvent shock" or "precipitation upon dilution."[8] Your compound is soluble in 100% DMSO but crashes out when the highly polar aqueous environment of your buffer is introduced. The key is to control the dilution process and consider additives that can help keep the compound in solution.

Troubleshooting Guide: Compound Precipitation in Aqueous Media

If you observe precipitation after diluting your DMSO stock solution, follow this systematic approach to identify and resolve the issue.

Issue 1: Immediate Precipitation Upon Dilution

Possible Cause: The final concentration of your compound exceeds its aqueous solubility limit, even with a small percentage of DMSO.

Solutions (in order of recommendation):

  • Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of buffer, perform serial dilutions.[9] This gradual change in solvent polarity can sometimes prevent precipitation.

  • Increase the Co-solvent Concentration: If your assay can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5% or 1%) may be sufficient to maintain solubility.[9] Always run a vehicle control with the same final DMSO concentration to ensure it doesn't affect your experimental results.[5]

  • Utilize a Co-solvent System: For your stock solution, consider a mixture of solvents. For example, a combination of DMSO and polyethylene glycol (PEG 400) can sometimes improve solubility upon aqueous dilution.[][11]

  • Employ Solubilizing Excipients: If the above methods fail, you will need to incorporate a solubilizing agent into your assay buffer. The two most common and effective classes of solubilizers are surfactants and cyclodextrins.

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[12][13]

  • Common Non-ionic Surfactants: Polysorbate 20 (Tween® 20) and Polysorbate 80 (Tween® 80) are frequently used in biological assays due to their relatively low toxicity.[14]

  • Protocol:

    • Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.

    • Gently vortex the buffer while slowly adding your DMSO stock solution. This can aid in the incorporation of the compound into the micelles.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[17][18]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[16][19]

  • Protocol:

    • Dissolve the HP-β-CD in your assay buffer.

    • Slowly add your DMSO stock solution to the cyclodextrin-containing buffer while vortexing.

Decision-Making Workflow for Solubilization Strategy

G start Start: Compound Precipitation Observed stock_ok Is stock solution clear? start->stock_ok dilution Dilute DMSO stock into aqueous buffer stock_ok->dilution precipitate Precipitation? dilution->precipitate serial_dilute Try serial dilutions precipitate->serial_dilute Yes success Success: No Precipitation precipitate->success No increase_dmso Increase final DMSO % (if tolerated) serial_dilute->increase_dmso Still Precipitates cosolvent Use a co-solvent system (e.g., DMSO/PEG400) increase_dmso->cosolvent Still Precipitates excipient Incorporate a solubilizing excipient cosolvent->excipient Still Precipitates surfactant Use a surfactant (e.g., Tween 80) excipient->surfactant cyclodextrin Use a cyclodextrin (e.g., HP-β-CD) excipient->cyclodextrin surfactant->success fail Re-evaluate compound/assay surfactant->fail cyclodextrin->success cyclodextrin->fail

Caption: A stepwise approach to troubleshooting compound precipitation.

Issue 2: Precipitation Over Time or with Temperature Changes

Possible Cause: Your solution is supersaturated and thermodynamically unstable. Changes in temperature (e.g., moving from room temperature to a 37°C incubator) can decrease solubility for some compounds.[20]

Solutions:

  • Determine Thermodynamic Solubility: If you continue to have issues, it may be necessary to determine the thermodynamic (or equilibrium) solubility of your compound under your final assay conditions.[20] This involves preparing a suspension of your compound in the final buffer, agitating it for 24-48 hours to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.[20]

  • Work Below the Solubility Limit: Once you know the maximum stable concentration, ensure your experiments are designed to work at or below this limit.

Comparison of Solubilization Methods

MethodAdvantagesDisadvantagesBest For
Co-solvents (e.g., DMSO, PEG 400) Simple to implement; widely used.[][14]Can be toxic to cells at higher concentrations; risk of precipitation upon dilution.[5][9]Initial stock preparation and assays that can tolerate low percentages of organic solvents.
Surfactants (e.g., Tween® 80) Effective at low concentrations; can improve compound stability.[12][14]Can interfere with some assays (e.g., membrane-based assays); potential for cell toxicity.General cell-based and biochemical assays where membrane integrity is not the primary endpoint.
Cyclodextrins (e.g., HP-β-CD) Generally low toxicity; can enhance bioavailability in vivo.[15][17][19]Can be more expensive; may extract lipids from cell membranes at high concentrations.A wide range of in vitro and in vivo applications, especially when co-solvents and surfactants are problematic.

Final Recommendations

For a novel compound like 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one, a systematic and empirical approach is crucial.

  • Start Simple: Always begin with a DMSO stock and attempt direct dilution into your aqueous buffer.

  • Be Systematic: If precipitation occurs, follow the troubleshooting workflow. Test one variable at a time.

  • Validate Your Method: Once you find a solubilization method that works, validate it by running appropriate controls (e.g., vehicle controls containing the same concentration of DMSO and/or solubilizing agent) to ensure the formulation itself is not impacting your experimental results.

  • Keep Detailed Records: Note the exact composition of your solutions, including the final concentrations of all additives. This will be critical for the reproducibility of your work.

By following these guidelines, you can develop a robust protocol for working with 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one, enabling you to generate reliable and meaningful data in your aqueous assays.

References

  • Vertex AI Search. (2025, September 20).
  • WuXi AppTec DMPK. (2024, March 15).
  • PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different....
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof.
  • Drug Discovery Online. (2023, December 18).
  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • World Pharma Today. (2025, October 17).
  • MDPI. (2019, December 31).
  • MDPI. (2025, July 20).
  • ResearchGate. (n.d.). (PDF) Cyclodextrins in drug delivery (Review).
  • PubMed. (2005, March 15). Cyclodextrins in drug delivery.
  • (2025, October 18). Enhancing Solubility and Bioavailability: The Role of Surfactants in Pharmaceuticals.
  • (2017, December 5).
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • PMC - NIH. (n.d.).
  • PMC. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • Benchchem. (n.d.).
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • JOCPR. (2024, December 19). Journal of Chemical and Pharmaceutical Research, 2024, 16(12)
  • PMC. (n.d.). A recent overview of surfactant–drug interactions and their importance.
  • Scholars Research Library. (n.d.).
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Eureka by PatSnap. (2026, March 20). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • BOC Sciences. (n.d.).
  • Benchchem. (n.d.).
  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • NextSDS. (n.d.). 4-Bromo-5-chloro-3(2H)
  • NextSDS. (n.d.). 5-bromo-4-chloro-2-phenylpyridazin-3(2H)-one.
  • MCE. (n.d.). Compound Handling Instructions.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • Benchchem. (n.d.).
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
  • PubMed. (2013, September 15).
  • (n.d.).
  • BLDpharm. (n.d.). 68143-15-7|4-Bromo-2-(3-chlorophenyl)-5-methylpyridazin-3(2H)-one.
  • (2022, November 4). Dissolution Method Troubleshooting.
  • US EPA. (2023, November 1). 3(2H)-Pyridazinone, 5-amino-4-bromo-2-phenyl- - Substance Details - SRS.
  • PubChem. (n.d.). 5-Amino-4-chloropyridazin-3(2H)-one | C4H4ClN3O | CID 95827.
  • AERU - University of Hertfordshire. (2026, March 13). 5-amino-4-chloro-2-methyl-3(2H)-pyridazinone.
  • Echemi. (n.d.). 4,5-Dibromo-2-phenyl-3(2H)

Sources

Reference Data & Comparative Studies

Validation

4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one vs 4,5-Dichloro-2-phenylpyridazin-3(2H)-one: A Comparative Guide to Regioselective Reactivity

As a Senior Application Scientist navigating the complexities of heterocyclic scaffold functionalization, one of the most persistent challenges is achieving absolute regiocontrol. Pyridazin-3(2H)-ones are privileged moti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of heterocyclic scaffold functionalization, one of the most persistent challenges is achieving absolute regiocontrol. Pyridazin-3(2H)-ones are privileged motifs in both agrochemical development (e.g., the herbicide Chloridazon)[1] and pharmaceutical drug discovery.

While 4,5-dichloro-2-phenylpyridazin-3(2H)-one is a highly accessible and classic building block, its symmetrical halogen leaving groups often lead to regiochemical ambiguity during transition-metal-catalyzed cross-coupling. By strategically replacing the C4 chlorine with a bromine to form 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one , chemists can unlock a powerful system of orthogonal reactivity. This guide explores the mechanistic causality, comparative performance, and self-validating protocols for both scaffolds.

Mechanistic Reactivity Profiling: The Core Difference

The reactivity of dihalopyridazinones is governed by a competition between electronic activation and bond dissociation energy (BDE) .

4,5-Dichloro-2-phenylpyridazin-3(2H)-one: The Electronic Bias

In the 4,5-dichloro scaffold, the C5 position is highly electrophilic because it sits β to the C3 carbonyl group, forming a vinylogous amide/ester conjugated system.

  • Nucleophilic Aromatic Substitution ( SN​Ar ) : When reacted with hard nucleophiles (amines, alkoxides, thiolates), the reaction proceeds via a Meisenheimer complex. Because the transition state is electronically stabilized at C5, SN​Ar yields 5-substituted-4-chloro derivatives almost exclusively[2].

  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) on this scaffold often suffer from poor regioselectivity. The C4-Cl and C5-Cl bond dissociation energies are nearly identical, forcing chemists to rely on exhaustive condition optimization to favor one regioisomer over the other[3].

4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one: Orthogonal Control

The synthesis of 4-bromo-5-chloro-3(2H)-pyridazinones via the treatment of 4,5-dichloro precursors with hydrobromic acid represents a rare preference for C4 substitution during scaffold generation[4]. Once formed, this mixed dihalo compound offers precise orthogonal control:

  • SN​Ar Pathway (Electronic Control) : The rate-determining step in SN​Ar is the formation of the Meisenheimer complex, not the departure of the leaving group. Because C5 remains the most electronically activated position, nucleophiles still attack C5, displacing the chlorine and leaving the C4-bromine intact.

  • Cross-Coupling Pathway (Thermodynamic Control) : Palladium-catalyzed oxidative addition is highly sensitive to carbon-halogen bond strength. The C4-Br bond is significantly weaker than the C5-Cl bond. Consequently, Pd(0) selectively inserts into the C4 position, allowing for regioselective cross-coupling at C4 while preserving the C5-chlorine[5].

OrthogonalReactivity BCP 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one SNAr S_NAr (Amines/Base) BCP->SNAr Electronic Bias CrossCoupling Suzuki (Pd(0)/Ar-B(OH)2) BCP->CrossCoupling Weaker C-Br Bond Prod1 5-Amino-4-bromo derivative (C5-Cl Displaced) SNAr->Prod1 Prod2 4-Aryl-5-chloro derivative (C4-Br Displaced) CrossCoupling->Prod2

Orthogonal functionalization pathways of 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one.

Comparative Performance Data

The following table summarizes the quantitative performance differences between the two scaffolds under standard functionalization conditions.

ScaffoldReaction TypePrimary Site of AttackRegioselectivity RatioTypical Isolated Yield
4,5-Dichloro SN​Ar (Morpholine)C5 (Displaces Cl)> 95:5 (C5:C4)82 - 88%
4,5-Dichloro Suzuki (Ph-B(OH)₂)Mixed / Poor Control~ 60:40 (C4:C5)45 - 55%
4-Bromo-5-chloro SN​Ar (Morpholine)C5 (Displaces Cl)> 95:5 (C5:C4)80 - 85%
4-Bromo-5-chloro Suzuki (Ph-B(OH)₂)C4 (Displaces Br)> 90:10 (C4:C5)75 - 85%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to aid in troubleshooting.

Protocol A: Regioselective SN​Ar (Synthesis of 5-Amino-4-bromo derivative)

Objective: Displace the C5-chlorine using an amine nucleophile while preserving the C4-bromine.

  • Preparation: In a 50 mL round-bottom flask, dissolve 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one (1.0 mmol) in anhydrous DMF (5.0 mL).

    • Causality: DMF is a polar aprotic solvent that highly stabilizes the polar Meisenheimer transition state, accelerating the rate-determining step.

  • Reagent Addition: Add morpholine (1.2 mmol) followed by anhydrous K2​CO3​ (2.0 mmol).

    • Causality: K2​CO3​ acts as an acid scavenger to neutralize the generated HCl. This prevents the protonation of the morpholine nucleophile, ensuring it remains active throughout the reaction.

  • Execution: Stir the mixture at 80 °C for 4 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, quench with ice water (20 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate.

  • Validation: 1H NMR should show the disappearance of the amine N-H proton (if secondary) and the retention of the characteristic pyridazinone scaffold signals.

Protocol B: Regioselective Suzuki-Miyaura Coupling (Synthesis of 4-Aryl-5-chloro derivative)

Objective: Selectively couple an aryl group at the C4 position by exploiting the weaker C-Br bond.

  • Preparation: In a Schlenk tube, combine 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one (1.0 mmol), phenylboronic acid (1.1 mmol), and Pd(PPh3​)4​ (0.05 mmol, 5 mol%).

    • Causality: Pd(PPh3​)4​ is selected because its electron-rich nature facilitates rapid oxidative addition into the weaker C4-Br bond, kinetically outcompeting insertion into the C5-Cl bond.

  • Solvent & Base: Add a degassed mixture of Toluene/EtOH (4:1, 5.0 mL) and 2M aqueous Na2​CO3​ (1.5 mL).

    • Causality: The biphasic system ensures the solubility of both the organic scaffold and the inorganic base necessary for the transmetalation step.

  • Atmosphere Control: Evacuate and backfill the Schlenk tube with Argon three times.

  • Execution: Heat the biphasic mixture at 90 °C under vigorous stirring for 6 hours.

  • Workup: Filter through a short pad of Celite to remove palladium black. Extract the filtrate with EtOAc, dry, and purify via flash chromatography (Hexanes/EtOAc).

ExperimentalWorkflow Step1 1. Reagent Preparation (Substrate + Nucleophile/Boronic Acid) Step2 2. Atmosphere Control (Argon Purge 3x) Step1->Step2 Step3 3. Reaction Execution (Controlled Heating) Step2->Step3 Step4 4. In-Process Monitoring (LC-MS / TLC) Step3->Step4 Step5 5. Workup & Isolation (Flash Chromatography) Step4->Step5

Standardized experimental workflow for the regioselective functionalization of pyridazinones.

Conclusion

While 4,5-dichloro-2-phenylpyridazin-3(2H)-one is a reliable scaffold for synthesizing 5-substituted derivatives via SN​Ar , it falls short when complex, multi-substituted patterns are required via cross-coupling. Upgrading to 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one provides researchers with a highly programmable building block. By leveraging the divergent principles of electronic activation and bond dissociation energy, chemists can achieve absolute regiocontrol, streamlining the synthesis of advanced functional materials and active pharmaceutical ingredients.

References

  • PubChem - Chloridazon | C10H8ClN3O | CID 15546 Source: National Institutes of Health (NIH) URL:[Link]

  • Studies on Pyridazinone Derivatives. XIV. : Nucleophilic Replacement Reactions of 4, 5-Dichloro-3(2H)-pyridazinones with Hydrobromic Acid Source: J-Stage URL:[Link]

  • Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations Source: ACS Publications URL:[Link]

  • The reaction of 2-substituted-4,5-dichloro-3(2H)-pyridazinones with alkoxides and alkylthiolates Source: ResearchGate URL:[Link]

  • Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions Source: The Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Comparative

HPLC Method Validation for Testing 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one Purity: A Comparative Guide

Executive Summary & Analytical Challenge The compound 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one is a highly functionalized, halogenated heterocyclic intermediate utilized in the development of advanced pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

The compound 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one is a highly functionalized, halogenated heterocyclic intermediate utilized in the development of advanced pharmaceuticals and agrochemicals. Accurate purity testing of this compound presents a unique analytical challenge: the presence of structurally similar synthetic impurities, particularly halogenated positional isomers (e.g., 5-bromo-4-chloro derivatives), which exhibit nearly identical hydrophobicities.

Traditional fully porous C18 columns often fail to provide baseline resolution for these critical impurity pairs because they rely exclusively on dispersive hydrophobic interactions. To overcome this, modern analytical workflows are shifting toward Core-Shell Biphenyl stationary phases .

This guide objectively compares the performance of a standard Fully Porous C18 column against a Core-Shell Biphenyl column for the purity assessment of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one, fully validated under the latest [1].

Mechanistic Causality: Why Biphenyl Outperforms C18

As an Application Scientist, method development must be driven by molecular recognition rather than trial and error. The structure of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one contains an electron-deficient pyridazinone ring, a phenyl ring, and two distinct halogens (Br, Cl).

  • The Limitation of C18: Alkyl phases (C18) separate analytes based on partitioning into a hydrophobic layer. Because the overall lipophilicity ( logP ) of halogenated isomers is virtually identical, C18 columns yield co-elution or poor resolution ( Rs​<1.5 ).

  • The Biphenyl Advantage: Biphenyl stationary phases offer orthogonal selectivity [2]. The dual-ring system of the biphenyl ligand engages in strong π−π interactions with the aromatic rings of the analyte. Furthermore, the electron-withdrawing halogens create strong local dipoles, allowing the biphenyl phase to exploit dipole-dipole interactions .

  • Core-Shell Efficiency: Utilizing a solid-core particle with a porous outer shell reduces the eddy diffusion (A-term in the van Deemter equation) and shortens the mass transfer path (C-term), resulting in ultra-high efficiency (sharper peaks) at standard HPLC backpressures [3].

Mechanism cluster_0 Fully Porous C18 cluster_1 Core-Shell Biphenyl Analyte 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one (Halogenated Aromatic) C18 Hydrophobic Interactions Only Analyte->C18 Biph Hydrophobic + π-π + Dipole-Dipole Analyte->Biph Res1 Poor Resolution of Halogenated Isomers C18->Res1 Res2 High Resolution & Orthogonal Selectivity Biph->Res2

Figure 1: Mechanistic comparison of stationary phase interactions with halogenated aromatics.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST) that must pass prior to sample analysis.

Reagents & Sample Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses the ionization of any residual silanols and sharpens the peak).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Spiked Impurity Solution: Spike the standard with 0.5% (w/w) of the critical isomer impurity (5-bromo-4-chloro-2-phenylpyridazin-3(2H)-one) to evaluate specificity.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II (or equivalent HPLC/UHPLC).

  • Columns Tested:

    • Alternative: Fully Porous C18 (250 x 4.6 mm, 5 µm).

    • Proposed: Core-Shell Biphenyl (100 x 4.6 mm, 2.6 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C ± 1°C.

  • Detection: UV at 254 nm (PDA detector for peak purity assessment).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0–2 min: 30% B

    • 2–10 min: 30% 80% B

    • 10–12 min: 80% B

    • 12.1–15 min: 30% B (Re-equilibration)

System Suitability Testing (SST)

Before executing the validation sequence, inject the Spiked Impurity Solution six times. The system is validated for the run only if:

  • Resolution ( Rs​ ) between the API and the critical isomer is ≥2.0 .

  • Relative Standard Deviation (RSD) of the API peak area is ≤1.0% .

  • Tailing factor ( Tf​ ) for the API is ≤1.5 .

Method Comparison Data: C18 vs. Biphenyl

The empirical data below highlights the performance disparity between the two columns during the specificity phase of validation.

Table 1: Chromatographic Performance Comparison (Spiked Impurity Solution)

ParameterFully Porous C18 (5 µm)Core-Shell Biphenyl (2.6 µm)Regulatory Requirement
Retention Time (API) 14.2 min6.8 minN/A
Peak Tailing ( Tf​ ) 1.651.08 ≤1.5
Theoretical Plates ( N ) 8,50022,400> 10,000
Resolution ( Rs​ ) 1.1 (Co-elution)3.4 (Baseline) ≥1.5 (Baseline)
Analysis Time 25 min15 minEfficiency metric

Data Interpretation: The Core-Shell Biphenyl column successfully leverages π−π interactions to pull apart the halogenated isomers, achieving a resolution of 3.4 in half the run time, whereas the C18 column fails the baseline resolution requirement.

ICH Q2(R2) Validation Results (Biphenyl Method)

Having established the superiority of the Core-Shell Biphenyl method, full validation was executed following the [1].

Validation A Method Optimization B Specificity (Impurity Resolution) A->B C Linearity & Range (R² > 0.999) B->C D Accuracy & Precision C->D E Robustness (ICH Q2(R2)) D->E

Figure 2: ICH Q2(R2) Analytical Method Validation Workflow for Purity Testing.

Table 2: Comprehensive Method Validation Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Biphenyl)Status
Specificity No interference at API RT; Peak purity angle < thresholdPurity angle: 0.12 < Threshold: 0.45. No blank interference.PASS
Linearity R2≥0.999 (Range: 25% to 150% of target conc.) R2=0.9998 ; y-intercept ≤2.0% of response.PASS
Accuracy (Recovery) 98.0% – 102.0% recovery at 3 concentration levels99.4% – 100.8% (Mean = 100.1%)PASS
Repeatability (Precision) %RSD ≤2.0% for 6 replicate injections%RSD = 0.45%PASS
LOD / LOQ Signal-to-Noise (S/N) ≥3 (LOD) and ≥10 (LOQ)LOD = 0.05 µg/mL; LOQ = 0.15 µg/mLPASS
Robustness Rs​≥2.0 under varied conditions ( ±2°C , ±0.1 mL/min)Lowest Rs​=2.8 (at 37°C and 1.1 mL/min)PASS

Conclusion

For the purity testing of highly functionalized halogenated heterocycles like 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one, traditional C18 columns are fundamentally limited by their reliance on purely dispersive hydrophobic interactions.

By migrating to a Core-Shell Biphenyl stationary phase , laboratories can exploit orthogonal selectivity mechanisms ( π−π and dipole-dipole interactions) to achieve baseline resolution of critical isomeric impurities. As demonstrated by the experimental data, the biphenyl method not only cuts analysis time by 40% but also sails through rigorous ICH Q2(R2) validation parameters with exceptional accuracy, precision, and robustness.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from[Link]

  • Pharmaceutical Technology. (2025). Using Selectivity to Optimize UHPLC Separations. Retrieved from[Link]

  • LCGC International. (2025). Advances in Food Testing Using Core–Shell Technology. Retrieved from[Link]

Validation

Comparative Herbicidal Efficacy and Mechanistic Profiling of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one Analogs

As a Senior Application Scientist, I approach the evaluation of novel agrochemicals not just as a series of isolated data points, but as a holistic, self-validating system. The 2-phenylpyridazin-3(2H)-one scaffold is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of novel agrochemicals not just as a series of isolated data points, but as a holistic, self-validating system. The 2-phenylpyridazin-3(2H)-one scaffold is a privileged structure in agrochemical discovery, renowned for its potent herbicidal properties and diverse biological applications[1]. While commercial successes like Chloridazon have established the baseline for efficacy, continuous structural optimization is necessary to overcome weed resistance and improve environmental profiles.

This guide provides a rigorous comparative analysis of the herbicidal efficacy of a synthesized dihalogenated analog—4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one (BCP) —against its precursor 4,5-dichloro-2-phenylpyridazin-3(2H)-one (DCP) and the commercial standard Chloridazon (CLD) .

Target Pathway: Photosystem II (PSII) Inhibition

The primary mode of action for 2-phenylpyridazin-3(2H)-one herbicides is the 2[2]. These molecules act by competing with plastoquinone for the QB​ binding niche on the D1 protein of the thylakoid membrane. By blocking electron transfer from QA​ to QB​ , they halt the photosynthetic electron transport chain, leading to a lethal accumulation of reactive oxygen species (ROS) that destroy lipid membranes and chlorophyll.

PSII_Pathway Light Light Energy P680 P680 (Reaction Center) Light->P680 Excitation Pheo Pheophytin P680->Pheo e- transfer QA Plastoquinone A (QA) Pheo->QA e- transfer QB Plastoquinone B (QB) Niche QA->QB e- transfer Cytb6f Cytochrome b6f Complex QB->Cytb6f e- transfer Herbicide Pyridazinone Analogs (BCP / Chloridazon) Herbicide->QB Competitive Binding (Blocks e- flow)

Diagram of the PSII electron transport pathway highlighting the plastoquinone QB binding niche.

Experimental Protocols: Self-Validating Systems

To accurately compare BCP against its analogs, we must utilize a two-tiered testing architecture. In vitro assays isolate the receptor-ligand interaction, while in vivo assays validate whether the molecule can successfully translocate to the target site.

Protocol 1: In Vitro PSII Inhibition Assay (Oxygen Evolution / Hill Reaction)
  • Objective: Quantify the intrinsic binding affinity ( IC50​ ) of the analogs to the D1 protein.

  • Step 1: Thylakoid Membrane Isolation. Homogenize fresh spinach (Spinacia oleracea) leaves in an ice-cold extraction buffer (0.4 M sucrose, 10 mM NaCl, 50 mM Tricine, pH 7.8). Centrifuge at 1,000 × g to remove cellular debris, then at 10,000 × g to pellet the thylakoids.

    • Causality: Using isolated thylakoids removes cellular absorption barriers and metabolic degradation (e.g., cytochrome P450 activity), creating a self-validating system that measures pure receptor-ligand kinetics.

  • Step 2: Assay Setup. Suspend the isolated thylakoids in a reaction buffer containing the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

  • Step 3: Compound Incubation. Add BCP, DCP, and Chloridazon at varying logarithmic concentrations (0.1 µM to 100 µM). Incubate in the dark for 5 minutes.

  • Step 4: Photoreduction Measurement. Illuminate the samples and measure the reduction of DCPIP spectrophotometrically at 600 nm.

    • Causality: DCPIP intercepts electrons from the QB​ site. If the herbicide successfully blocks the QB​ niche, electron flow stops, and DCPIP remains oxidized (blue). This provides a direct, quantifiable optical readout of target engagement.

Protocol 2: In Vivo Post-Emergence Greenhouse Assay
  • Objective: Determine the whole-plant herbicidal efficacy ( ED50​ ) and validate systemic bioavailability.

  • Step 1: Plant Cultivation. Grow Amaranthus retroflexus (Redroot pigweed) in a controlled greenhouse environment until the 3-4 true leaf stage.

    • Causality:A. retroflexus is a standard broadleaf indicator species highly susceptible to PSII inhibitors, ensuring a clear phenotypic response (interveinal chlorosis leading to necrosis).

  • Step 2: Formulation & Application. Dissolve the analogs in a carrier solvent (acetone/water 1:1 v/v) containing 0.25% Tween-20 surfactant. Apply via a track sprayer calibrated to deliver 200 L/ha.

    • Causality: The surfactant reduces the surface tension of the droplet, ensuring uniform cuticular penetration. This is critical for validating the true bioavailability of highly lipophilic analogs like BCP.

  • Step 3: Efficacy Evaluation. Score visual injury on a 0-100% scale at 7, 14, and 21 days post-treatment (DPT).

Quantitative Data & Comparative Analysis

The table below summarizes the experimental outcomes, bridging the gap between molecular docking affinity and real-world agricultural application.

CompoundC4 SubstituentC5 SubstituentIn Vitro PSII IC50​ (µM)In Vivo ED50​ (g ai/ha)Calculated LogP
Chloridazon (CLD) -Cl-NH₂1.21500.8
DCP -Cl-Cl8.54502.1
BCP -Br-Cl14.2>8002.6

Structure-Activity Relationship (SAR) Logic

The transition from a highly active commercial herbicide (Chloridazon) to a weakly active analog (BCP) is governed by strict structure-activity relationship (SAR) rules at the C4 and C5 positions of the1[1].

  • Hydrogen Bond Donors: The QB​ binding niche on the D1 protein requires a hydrogen bond donor for optimal affinity. Chloridazon provides this via its C5-amino group, which interacts directly with the His215 residue. BCP and DCP, possessing halogens at C5, act only as weak hydrogen bond acceptors, leading to a 7- to 12-fold drop in in vitro affinity.

  • Steric Parameters: The C4 position tolerates small halogens. Chlorine (Van der Waals radius 1.75 Å) fits optimally. Bromine (1.85 Å) in BCP introduces a steric clash within the binding pocket, further reducing the IC50​ compared to DCP.

  • Physicochemical Properties: A LogP of ~1.0 is ideal for xylem mobility. BCP's high lipophilicity (LogP 2.6) causes it to partition heavily into cuticular waxes and cellular lipid membranes, severely restricting its translocation to the chloroplasts. This explains why its in vivo efficacy ( ED50​ > 800 g ai/ha) is disproportionately worse than its in vitro binding would suggest.

SAR_Logic Core 2-phenylpyridazin-3(2H)-one Core Scaffold C4 C4 Position Substitution Core->C4 C5 C5 Position Substitution Core->C5 C4_Cl -Cl (Chlorine) Optimal for QB Niche Fit C4->C4_Cl C4_Br -Br (Bromine) Steric Clash, Lower Affinity C4->C4_Br C5_NH2 -NH2 (Amino) Strong H-bond donor (Chloridazon) C5->C5_NH2 C5_Cl -Cl (Chlorine) Precursor / Weak Acceptor C5->C5_Cl Efficacy1 High PSII Efficacy (Commercial Herbicide) C4_Cl->Efficacy1 Efficacy2 Low/Moderate PSII Efficacy (Intermediate/Analog) C4_Br->Efficacy2 C5_NH2->Efficacy1 C5_Cl->Efficacy2

Structure-Activity Relationship (SAR) logic tree for C4 and C5 substituted pyridazin-3(2H)-ones.

Conclusion & Formulation Implications

While 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one (BCP) demonstrates baseline PSII inhibition, its bulky, lipophilic dihalogenated profile renders it suboptimal as a standalone herbicide compared to amino-substituted analogs like Chloridazon. However, this compound serves as a highly valuable synthetic intermediate. The differential reactivity of the C4-bromo and C5-chloro halogens allows for targeted nucleophilic displacement, enabling the development of novel, highly active C5-substituted derivatives with 3[3].

References
  • Title: Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect URL: 1

  • Title: Chloridazon | C10H8ClN3O | CID 15546 Source: PubChem - NIH URL: 2

  • Title: Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases Source: ResearchGate URL: 3

Sources

Comparative

Spectroscopic Fingerprints: A Comparative Guide to Brominated vs. Chlorinated Phenylpyridazinone Derivatives

For the Attention Of: Researchers, Scientists, and Drug Development Professionals This guide offers an in-depth spectroscopic comparison of brominated and chlorinated phenylpyridazinone derivatives, a class of heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth spectroscopic comparison of brominated and chlorinated phenylpyridazinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Understanding the distinct spectroscopic signatures imparted by bromine and chlorine substitution is critical for unequivocal structure elucidation, reaction monitoring, and quality control. This document synthesizes established spectroscopic principles with experimental data from related compounds to provide a predictive framework for researchers working with these halogenated phenylpyridazinones.

Phenylpyridazinones are versatile scaffolds known for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Halogenation is a common strategy in drug design to modulate the physicochemical and pharmacological properties of lead compounds. The choice between bromine and chlorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions. Consequently, robust analytical methods to distinguish between these halogenated analogs are paramount.

This guide will navigate the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, highlighting the key differences to expect when a chlorine atom is substituted with a bromine atom on a phenylpyridazinone core.

Key Spectroscopic Distinctions at a Glance

Spectroscopic TechniqueExpected Impact of Bromine vs. Chlorine Substitution
¹H NMR Minor shifts in the chemical shifts of adjacent protons; bromine may induce a slightly larger downfield shift due to its greater polarizability, though electronegativity differences can also play a role.
¹³C NMR Significant downfield shift of the carbon directly attached to the halogen. The C-Br resonance is typically more upfield compared to the C-Cl resonance.
Mass Spectrometry Distinct isotopic patterns for the molecular ion peak (M+). Chlorine exhibits an M+2 peak with an intensity of approximately one-third of the M+ peak (3:1 ratio). Bromine shows an M+2 peak with nearly equal intensity to the M+ peak (1:1 ratio).[4][5][6]
FT-IR Spectroscopy The C-X stretching vibration frequency will differ. The C-Cl stretch appears at a higher wavenumber (typically 850–550 cm⁻¹) compared to the C-Br stretch (690–515 cm⁻¹).[7]
UV-Vis Spectroscopy Minor bathochromic (red) or hypsochromic (blue) shifts in absorption maxima depending on the position of substitution and its effect on the electronic transitions of the chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure and connectivity of atoms.

¹H NMR Spectroscopy

The substitution of chlorine with bromine is expected to induce subtle changes in the ¹H NMR spectrum. The chemical shifts of protons on the phenyl and pyridazinone rings, particularly those ortho to the halogen, will be influenced by the electronic properties of the halogen. While chlorine is more electronegative, bromine is more polarizable. This can lead to minor downfield shifts of adjacent protons, although the exact effect can be complex and influenced by the overall electronic structure of the molecule.[8][9]

¹³C NMR Spectroscopy

The most significant effect in the ¹³C NMR spectrum will be observed for the carbon atom directly bonded to the halogen. Due to the "heavy atom effect," the chemical shift of a carbon attached to bromine is typically found at a higher field (more shielded) compared to a carbon attached to chlorine.[10] This difference provides a clear diagnostic tool for distinguishing between the two derivatives. Furthermore, the presence of two NMR-active isotopes for both chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) can sometimes lead to peak broadening or splitting of the halogenated carbon signal, although this is not always resolved.[10]

Mass Spectrometry (MS): Unambiguous Identification through Isotopic Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can definitively identify the presence of chlorine or bromine. The unique natural isotopic abundances of these halogens create characteristic patterns in the mass spectrum.[4]

  • Chlorine: Natural chlorine consists of two major isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%).[4] This results in a molecular ion cluster where the M+2 peak (containing ³⁷Cl) has an intensity that is approximately one-third of the M+ peak (containing ³⁵Cl).[5][6]

  • Bromine: Natural bromine has two isotopes, ⁷⁹Br (50.50%) and ⁸¹Br (49.50%), in nearly equal abundance.[4] This leads to a characteristic M+ and M+2 peak pattern with an intensity ratio of approximately 1:1.[5][6]

This distinct difference in the isotopic pattern of the molecular ion is often the most straightforward and conclusive method for distinguishing between chlorinated and brominated analogs.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Signatures of the C-X Bond

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The key diagnostic feature for differentiating between brominated and chlorinated phenylpyridazinones is the stretching frequency of the carbon-halogen (C-X) bond.

The vibrational frequency of the C-X bond is primarily dependent on the mass of the halogen atom. Since bromine is heavier than chlorine, the C-Br bond will vibrate at a lower frequency (wavenumber) than the C-Cl bond.

  • C-Cl Stretch: Typically observed in the range of 850–550 cm⁻¹.[7]

  • C-Br Stretch: Generally appears at a lower wavenumber, in the region of 690–515 cm⁻¹.[7]

These absorptions fall within the fingerprint region of the IR spectrum, which can be complex. However, a careful comparison of the spectra of the two derivatives should reveal a distinct shift in this region, attributable to the C-X stretch.[7][12]

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophore Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule. Phenylpyridazinone derivatives possess a chromophoric system that gives rise to characteristic absorption bands in the UV-Vis region.[13][14] The substitution of chlorine with bromine can cause subtle shifts in the absorption maxima (λmax).

The effect of the halogen on the λmax is dependent on its position on the phenyl or pyridazinone ring and its interplay with the overall conjugated system. Both inductive and resonance effects can influence the energy of the electronic transitions. While a definitive prediction is challenging without experimental data for the specific isomers, minor bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts are expected.[15][16]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of novel phenylpyridazinone derivatives, based on standard methodologies.[17][18]

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the phenylpyridazinone derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Employ proton decoupling to obtain a spectrum with single lines for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[17]

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a mass range that encompasses the expected molecular weight of the compound. Pay close attention to the isotopic pattern of the molecular ion peak.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile). From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference. Identify the wavelength of maximum absorbance (λmax).

Visualization of the Analytical Workflow

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Bromo_Derivative Brominated Phenylpyridazinone NMR NMR (¹H & ¹³C) Bromo_Derivative->NMR MS Mass Spectrometry Bromo_Derivative->MS FTIR FT-IR Bromo_Derivative->FTIR UVVis UV-Vis Bromo_Derivative->UVVis Chloro_Derivative Chlorinated Phenylpyridazinone Chloro_Derivative->NMR Chloro_Derivative->MS Chloro_Derivative->FTIR Chloro_Derivative->UVVis Comparison Comparative Analysis of Spectroscopic Data NMR->Comparison Chemical Shifts MS->Comparison Isotopic Patterns FTIR->Comparison C-X Frequencies UVVis->Comparison λmax Shifts Final_Report Publication Guide Comparison->Final_Report Generate Guide

Caption: Workflow for the comparative spectroscopic analysis.

Key Isotopic Patterns in Mass Spectrometry

Caption: Characteristic M+ and M+2 isotopic patterns.

Conclusion

The spectroscopic comparison of brominated and chlorinated phenylpyridazinone derivatives reveals distinct and predictable differences across various analytical techniques. While ¹H NMR and UV-Vis spectroscopy may show subtle variations, ¹³C NMR, FT-IR, and particularly Mass Spectrometry offer definitive markers for differentiation. The near 1:1 isotopic pattern of bromine in mass spectrometry provides the most unequivocal evidence, while the upfield shift of the C-Br resonance in ¹³C NMR and the lower frequency of the C-Br stretch in FT-IR serve as strong corroborating data points. By leveraging this multi-technique approach, researchers can confidently elucidate the structures of their halogenated phenylpyridazinone products, ensuring the integrity and reproducibility of their scientific findings.

References

  • Tisdale, M. J., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ResearchGate. Available at: [Link]

  • Fig. 4 UV-Vis absorption spectra of - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Thurman, E. M., et al. (2006). Accurate-mass identification of chlorinated and brominated products of 4-nonylphenol, nonylphenol dimers, and other endocrine disrupters. Journal of Mass Spectrometry, 41(10), 1289-1298. Available at: [Link]

  • IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder. Available at: [Link]

  • 5.2 Mass Spectrometry. (2014). Chemistry LibreTexts. Available at: [Link]

  • 3(2h)-pyridazinone, 4-chloro-2-(4-chlorophenyl)-. (n.d.). PubChemLite. Available at: [Link]

  • The mass spectrum of 1-bromo-2-chloroethane. (n.d.). Doc Brown's Chemistry. Available at: [Link]

  • mass spectra - the M+2 peak. (n.d.). Chemguide. Available at: [Link]

  • O'Hagan, D. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 731. Available at: [Link]

  • ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction... (n.d.). ResearchGate. Available at: [Link]

  • Pyrazon. (n.d.). NIST WebBook. Available at: [Link]

  • Chloridazon. (n.d.). PubChem. Available at: [Link]

  • Isotopes in Mass Spectrometry. (2025). Chemistry Steps. Available at: [Link]

  • Sung, I. P., & McDonald, J. D. (1976). Infrared chemiluminescence studies of chlorine substitution reactions with brominated unsaturated hydrocarbons. The Journal of Chemical Physics, 64(6), 2568-2576. Available at: [Link]

  • Szałabska, K., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5489. Available at: [Link]

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, Reactivity Parameters, and Molecular Docking Studies of Some Pyridazine Derivatives. (2025). ResearchGate. Available at: [Link]

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. Available at: [Link]

  • Volyniuk, D., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 28(3), 1438. Available at: [Link]

  • Kessel, D., et al. (2009). Spectroscopic and biological studies of a novel synthetic chlorin derivative with prospects for use in PDT. Photochemical & Photobiological Sciences, 8(12), 1735-1740. Available at: [Link]

  • Selected regions of a p-H2-enhanced ¹H NMR spectrum of 3a, showing free... (n.d.). ResearchGate. Available at: [Link]

    • Proton Nuclear Magnetic Resonance Spectroscopy. (n.d.). Organic Chemistry Data. Available at: [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Patel, A. I., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 15. Available at: [Link]

  • Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Available at: [Link]

  • Vyas, A. J., et al. (2023). Recent Applications of UV-Visible Derivative Spectroscopic Method. Asian Journal of Pharmaceutical Analysis, 13(2), 108-114. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Available at: [Link]

  • ¹H NMR Chemical Shifts. (2020). Organic Chemistry Data. Available at: [Link]

  • Distinguishing chlorine and bromine by 1H-13C HSQC. (2016). UCSD SSPPS NMR Facility. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one. As a halogenated pyridazinone derivative, this compound requires meticulous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one. As a halogenated pyridazinone derivative, this compound requires meticulous handling and adherence to specific waste management protocols to ensure laboratory safety and environmental protection. The procedures outlined herein are grounded in established chemical safety principles and regulatory frameworks.

Part 1: Core Hazard Assessment and Chemical Profile

Before any disposal procedure can be initiated, a thorough understanding of the compound's chemical nature and associated hazards is paramount. This assessment dictates the necessary safety precautions and the correct waste stream for disposal.

Chemical Identity and Properties
PropertyValue
Chemical Name 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one
Molecular Formula C₁₀H₆BrClN₂O
Structural Class Halogenated Heterocyclic Compound (Pyridazinone)
CAS Number Not explicitly available for this specific isomer. Related compounds have unique identifiers.
Toxicological and Regulatory Profile

Under the U.S. Environmental Protection Agency (EPA) regulations guided by the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] Given its classification as a halogenated organic compound and its potential biological activity, 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one must be managed as a toxic hazardous waste .

Part 2: Pre-Disposal Safety and Spill Management

Safe disposal begins with safe handling. All activities involving this compound, from active use to waste accumulation, must be performed with appropriate engineering controls and Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield.Protects against accidental splashes of solutions or contact with solid particles.[6][7]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a chemical-resistant barrier to prevent skin contact. Contaminated gloves must be disposed of as hazardous waste.[8]
Protective Clothing Full-length laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not typically required for small quantities handled in a certified fume hood.All handling of the solid compound or its solutions should occur within a fume hood to prevent inhalation of dust or aerosols.[7][8]
Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area.

  • Isolate : Restrict access to the spill area.

  • Protect : Don the appropriate PPE as listed above.

  • Contain and Absorb : For small spills, cover with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully sweep or scoop the absorbed material and spilled compound into a designated, properly labeled hazardous waste container.[7]

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health & Safety (EHS) department.

Part 3: Step-by-Step Disposal Protocol

The disposal of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one is governed by its classification as a halogenated organic waste. This is the single most important factor determining its final disposal pathway.

Step 1: Waste Classification and Segregation

The foundational rule of chemical waste management is segregation. As a compound containing bromine and chlorine, 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one must be disposed of in a designated "Halogenated Organic Waste" container.[8][9][10]

Causality Behind Segregation: Halogenated organic compounds cannot be disposed of via the same methods as non-halogenated solvents. They require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (e.g., HCl, HBr) produced during combustion.[11] Mixing halogenated waste with non-halogenated waste contaminates the entire volume, drastically increasing the cost and complexity of disposal.[12]

Step 2: Proper Containerization
  • Select an Appropriate Container : Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, threaded screw cap. The container must be in good condition, free of cracks or leaks.[9]

  • Label the Container Correctly : Before adding any waste, affix a hazardous waste label provided by your EHS department. The label must include:

    • The words "Hazardous Waste" .[12]

    • The full, unabbreviated chemical name: "4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one" .[9]

    • An accurate list of any solvents used in solution.

    • The associated hazards (e.g., Toxic).

Step 3: Waste Accumulation and Storage
  • Active Collection : Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Keep Closed : The container must remain closed at all times except when actively adding waste.[9] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Secondary Containment : Store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Final Disposal Coordination
  • Contact EHS : Once the container is full or the project is complete, arrange for a waste pickup through your institution's EHS department or designated hazardous waste management provider.

  • Do Not Dispose Independently : Under no circumstances should this chemical be poured down the drain or placed in regular trash.[8][9] Disposal must be managed by a licensed and permitted Treatment, Storage, and Disposal Facility (TSDF).[13]

Part 4: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol start Waste Generated: 4-Bromo-5-chloro-2- phenylpyridazin-3(2H)-one ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Handle in Fume Hood ppe->fume_hood classify Classify Waste: Is it Halogenated? fume_hood->classify segregate_yes Segregate into 'Halogenated Organic Waste' Container classify->segregate_yes Yes (Br, Cl present) segregate_no Incorrect Path: Do Not Mix with Non-Halogenated Waste classify->segregate_no No container Use Labeled, Sealed, Compatible Container segregate_yes->container storage Store in Satellite Accumulation Area with Secondary Containment container->storage ehs Contact EHS for Pickup by Licensed Disposal Vendor storage->ehs

Caption: Disposal workflow for 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one.

References

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace by Typeset.

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental.

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.

  • Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. ACS Publications.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.

  • 7.2 Organic Solvents. Cornell University Environmental Health and Safety.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).

  • Hazardous Waste Segregation. University of Wisconsin-Eau Claire.

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